molecular formula C29H58N4O13 B8103657 Boc-NH-PEG11-CH2CH2N3

Boc-NH-PEG11-CH2CH2N3

货号: B8103657
分子量: 670.8 g/mol
InChI 键: JGWSHTKKDWKMAY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Boc-NH-PEG11-CH2CH2N3 is a useful research compound. Its molecular formula is C29H58N4O13 and its molecular weight is 670.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H58N4O13/c1-29(2,3)46-28(34)31-4-6-35-8-10-37-12-14-39-16-18-41-20-22-43-24-26-45-27-25-44-23-21-42-19-17-40-15-13-38-11-9-36-7-5-32-33-30/h4-27H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWSHTKKDWKMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H58N4O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG11-CH2CH2N3: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG11-CH2CH2N3 is a heterobifunctional linker molecule that has garnered significant attention in the field of targeted protein degradation. As a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this linker facilitates the recruitment of target proteins to E3 ubiquitin ligases, leading to their subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the molecular properties, synthesis protocols, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource(s)
Molecular Weight 670.79 g/mol [1][2]
Molecular Formula C29H58N4O13[1][2]
CAS Number 2395004-21-2[2]
Synonyms BocNH-PEG11-Azide, t-Boc-N-Amido-PEG11-azide[2]
Functional Groups Boc-protected amine, Azide (B81097)[1][2]
Purity Typically ≥95%[1]
Storage Conditions -20°C, protected from light and moisture

The Role in PROTACs and Click Chemistry

This compound serves as a flexible polyethylene (B3416737) glycol (PEG) linker in the modular design of PROTACs. PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The PEG component of this linker enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.

The terminal azide group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the efficient and specific covalent ligation of the linker to a molecule containing a terminal alkyne, forming a stable triazole linkage. The Boc-protected amine on the other end of the linker can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to another molecule, typically the E3 ligase ligand, via amide bond formation.

Experimental Protocols

The following are generalized protocols for the deprotection of the Boc group and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Boc Deprotection Protocol
  • Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).

  • Acidic Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 (v/v) DCM:TFA.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly in the next step or neutralized with a mild base.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines the general steps for conjugating the azide-functionalized PEG linker to an alkyne-containing molecule.

  • Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne-containing molecule and the deprotected H2N-PEG11-CH2CH2N3 in a solvent system such as a mixture of t-butanol and water.

  • Catalyst Preparation: In a separate tube, prepare the copper(I) catalyst. This is typically done by mixing a copper(II) sulfate (B86663) (CuSO4) solution with a reducing agent like sodium ascorbate. A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can be included to stabilize the Cu(I) ion and improve reaction efficiency.

  • Reaction Initiation: Add the freshly prepared catalyst solution to the mixture of the alkyne and azide reactants.

  • Incubation: Allow the reaction to proceed at room temperature with gentle stirring. The reaction time can vary from 1 to 24 hours depending on the specific substrates. Monitor the reaction by LC-MS.

  • Purification: Once the reaction is complete, the desired PROTAC molecule can be purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Application in Targeting BRD4

A prominent application of PROTACs synthesized with PEG linkers is the targeted degradation of the Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader protein that plays a crucial role in the regulation of oncogenes such as c-MYC. By degrading BRD4, PROTACs can effectively suppress the transcription of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

Signaling Pathway and Experimental Workflow

The diagrams below, generated using the DOT language, illustrate the PROTAC-mediated degradation of BRD4 and a typical experimental workflow for evaluating a BRD4-targeting PROTAC.

PROTAC_Mechanism cluster_cell Cell PROTAC Boc-NH-PEG11-Linker based PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated degradation of BRD4.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (using Boc-NH-PEG11-Linker) Cell_Culture Cell Culture (e.g., Cancer Cell Line) Synthesis->Cell_Culture Treatment Treatment with PROTAC Cell_Culture->Treatment Western_Blot Western Blot for BRD4 Degradation Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Downstream_Analysis Downstream Analysis (e.g., qPCR for c-MYC) Treatment->Downstream_Analysis In_Vivo In Vivo Studies (Xenograft Model) Downstream_Analysis->In_Vivo

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-NH-PEG11-CH2CH2N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Boc-NH-PEG11-CH2CH2N3, a heterobifunctional PROTAC linker. The document outlines a detailed, plausible synthetic route and purification protocol based on established chemical principles for similar polyethylene (B3416737) glycol (PEG) derivatives. This guide is intended to provide researchers and drug development professionals with the necessary information to produce this valuable chemical entity for their research needs.

Introduction

This compound is a monodisperse polyethylene glycol (PEG) linker that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The this compound linker serves as a bridge, connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1] This linker features a Boc-protected amine and a terminal azide (B81097) group. The Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid. The azide group allows for click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), providing a versatile method for conjugation.[1][2]

Synthesis of this compound

The synthesis of this compound is proposed to proceed via a two-step sequence starting from the commercially available Boc-NH-PEG11-CH2CH2OH. The hydroxyl group is first activated by conversion to a mesylate, which is a good leaving group. Subsequently, the mesylate is displaced by an azide nucleophile to yield the final product. This is a common and high-yielding method for the conversion of alcohols to azides.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )
Boc-NH-PEG11-CH2CH2OHC27H55NO13601.73
Methanesulfonyl chloride (MsCl)CH3SO2Cl114.55
Triethylamine (B128534) (TEA)C6H15N101.19
Dichloromethane (B109758) (DCM)CH2Cl284.93
Sodium azide (NaN3)NaN365.01
Dimethylformamide (DMF)C3H7NO73.09
Sodium sulfate (B86663) (anhydrous)Na2SO4142.04
Silica (B1680970) gel (for column chromatography)SiO260.08
Ethyl acetate (B1210297)C4H8O288.11
HexanesC6H1486.18
Experimental Protocol

Step 1: Mesylation of Boc-NH-PEG11-CH2CH2OH

  • To a solution of Boc-NH-PEG11-CH2CH2OH (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated intermediate, Boc-NH-PEG11-CH2CH2OMs. This intermediate is typically used in the next step without further purification.

Step 2: Azidation of Boc-NH-PEG11-CH2CH2OMs

  • Dissolve the crude Boc-NH-PEG11-CH2CH2OMs (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts and wash them with water and brine to remove DMF and excess sodium azide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start Boc-NH-PEG11-CH2CH2OH Step1 Step 1: Mesylation Reagents: MsCl, TEA Solvent: DCM Start->Step1 Intermediate Boc-NH-PEG11-CH2CH2OMs Step1->Intermediate Step2 Step 2: Azidation Reagents: NaN3 Solvent: DMF Intermediate->Step2 End This compound Step2->End

Caption: Synthetic workflow for this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted reagents, byproducts, and any remaining starting material. Due to the polar nature of PEG compounds, column chromatography on silica gel is a suitable method for purification.

Experimental Protocol
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to effectively separate the product from impurities. A typical gradient might start from 10% ethyl acetate in hexanes and gradually increase to 50-70% ethyl acetate.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a viscous oil or a waxy solid.

Purification Workflow Diagram

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Eluent: Ethyl Acetate/Hexanes Gradient Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Solvent_Removal Combine Pure Fractions & Remove Solvent Fraction_Collection->Solvent_Removal Pure_Product Purified this compound Solvent_Removal->Pure_Product

Caption: Purification workflow for this compound.

Data Presentation

Expected Yields and Purity
StepProductExpected Yield (%)Expected Purity (%)
MesylationBoc-NH-PEG11-CH2CH2OMs>95 (crude)-
Azidation & PurificationThis compound80-90 (over two steps)>95
Characterization Data

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the Boc group, the PEG backbone, and the successful conversion of the terminal alcohol to an azide. The disappearance of the hydroxyl proton signal and the appearance of a new signal corresponding to the methylene (B1212753) group adjacent to the azide would be indicative of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product (Expected [M+Na]⁺ for C29H58N4O13: 693.40).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The described two-step synthesis followed by silica gel chromatography is a robust and reproducible method for obtaining this important PROTAC linker in high yield and purity. Adherence to the outlined protocols and careful monitoring of the reactions will enable researchers to successfully synthesize this key molecule for their drug discovery and development efforts.

References

The Gatekeeper of Reactivity: A Technical Guide to the Boc Protecting Group in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug development, precision and control are paramount. The ability to selectively modify molecules, ensuring that reactions occur only at the desired locations, is fundamental to the synthesis of complex therapeutics like antibody-drug conjugates (ADCs) and PROTACs. At the heart of this control lies the strategic use of protecting groups, with the tert-butoxycarbonyl (Boc) group standing out as a versatile and reliable guardian of amine functionalities. This technical guide delves into the critical function of the Boc protecting group when incorporated into polyethylene (B3416737) glycol (PEG) linkers, providing an in-depth overview of its mechanism, applications, and the practicalities of its use in the laboratory.

The Core Function: Directing Chemical Synthesis

The primary role of the Boc protecting group in PEG linkers is to temporarily block the reactivity of a primary or secondary amine.[1][2] This strategic blockade prevents the amine from participating in unintended side reactions during multi-step synthetic processes.[1] PEG linkers, valued for their ability to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates, often possess reactive functional groups at either end.[3][] When one of these is an amine, its temporary protection with a Boc group allows for the selective reaction of the other end of the linker.

This level of control is indispensable in the construction of complex biomolecules. For instance, in the synthesis of an ADC, a cytotoxic drug might first be conjugated to the deprotected end of a Boc-protected PEG linker.[1] Following this, the Boc group is removed, revealing the amine which can then be coupled to the antibody.[1] This stepwise approach, facilitated by the Boc group, ensures a more homogenous final product, preventing the formation of undesirable conjugates.[1]

The Chemistry of Protection and Deprotection

The utility of the Boc group stems from its unique chemical properties. It is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many standard coupling reactions.[1] However, its key advantage lies in its lability under mild acidic conditions.[1][2][5]

Boc Protection: An amine is typically protected with the Boc group by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.

Boc Deprotection: The removal of the Boc group is most commonly achieved using trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[1][6][7] The acidic conditions protonate the oxygen of the carbonyl group, initiating the collapse of the carbamate (B1207046) to form a stable tert-butyl cation, carbon dioxide, and the regenerated free amine.[] This deprotection reaction is typically rapid and efficient at room temperature.[7]

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by several factors, including the concentration of the acid, reaction time, and temperature. The following tables summarize typical reaction conditions and provide a general overview of the stability and efficiency of the Boc protecting group.

ParameterValueReference(s)
TFA Concentration 20-50% in Dichloromethane (DCM)[6][7]
Temperature 0°C to Room Temperature (20-25°C)[6][7]
Reaction Time 30 minutes - 2 hours[6][7]
Equivalents of TFA 5 - 10 equivalents (or as solvent)[7]

Table 1: General Reaction Conditions for Boc Deprotection with TFA.

ConditionStability/ObservationReference(s)
Basic Conditions Stable[1]
Nucleophilic Conditions Stable[1]
Acidic Conditions (Mild) Labile, allows for selective removal.[1][2][5]
Acidic Conditions (Strong) Rapid deprotection.[6][7]
HPLC with 0.1% TFA Generally stable during chromatography, but prolonged exposure or concentration can lead to partial deprotection.[8]

Table 2: Stability of the Boc Protecting Group.

Protecting GroupDeprotection ConditionOrthogonality with Boc
Fmoc Basic (e.g., Piperidine)Yes
Cbz (Z) Catalytic HydrogenationYes
Trityl (Trt) Mild AcidNo (can be selective)

Table 3: Comparison with Other Common Amine Protecting Groups. The use of orthogonal protecting groups like Fmoc allows for the selective deprotection of one amine in the presence of a Boc-protected amine.[9][10]

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of amine-terminated PEG linkers with the Boc group.

Protocol 1: Boc Protection of an Amine-Terminated PEG Linker

Objective: To protect a primary or secondary amine on a PEG linker with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Amine-terminated PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the amine-terminated PEG linker in DCM or THF in a round-bottom flask.

  • Add 1.5 to 2 equivalents of TEA or DIPEA to the solution and stir.

  • Add 1.2 to 1.5 equivalents of (Boc)₂O to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine. A Kaiser test can be used to detect the presence of free primary amines.[11]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the Boc-protected PEG linker.

Protocol 2: Boc Deprotection of a PEG Linker using TFA/DCM

Objective: To remove the Boc protecting group from a PEG linker to expose the free amine.

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343) (for co-evaporation)

  • Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.[6]

  • Cool the solution to 0°C in an ice bath.[6]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[6]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[6]

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[6] On TLC, the deprotected amine will have a lower Rf value (be more polar) than the Boc-protected starting material.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6]

  • Co-evaporate with toluene (3 times) to remove residual TFA.[6] The resulting product is the TFA salt of the deprotected amine.

  • (Optional Neutralization) To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[6]

Protocol 3: Analytical Monitoring of Boc Deprotection by HPLC

Objective: To quantitatively monitor the progress of the Boc deprotection reaction.

Materials:

  • Aliquots from the deprotection reaction (from Protocol 2)

  • HPLC system with a suitable column (e.g., reverse-phase C18)

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% TFA)

  • Calibration standards of the Boc-protected starting material and the deprotected product

Procedure:

  • Prepare a calibration curve using known concentrations of the starting material and the expected product.[6]

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot, for example, by diluting it in the initial mobile phase containing a neutralizing agent if necessary.[6]

  • Inject the quenched sample into the HPLC system.

  • Analyze the chromatogram to determine the relative peak areas of the starting material and the product.

  • Use the calibration curve to quantify the conversion of the starting material to the product and monitor the reaction progress over time.[6]

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the chemical structures and processes involved.

Caption: Structure of a Boc-protected PEG linker.

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ (Amine) ProtectedAmine R-NH-Boc (Protected Amine) Amine->ProtectedAmine Boc2O (Boc)₂O / Base Boc2O->ProtectedAmine ProtectedAmine2 R-NH-Boc DeprotectedAmine R-NH₃⁺TFA⁻ (Amine Salt) ProtectedAmine2->DeprotectedAmine TFA TFA / DCM TFA->DeprotectedAmine

Caption: Boc protection and deprotection mechanism.

ADC_Synthesis_Workflow start Start: Boc-NH-PEG-X Linker step1 Couple Drug to 'X' terminus start->step1 intermediate1 Boc-NH-PEG-Drug step1->intermediate1 step2 Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 H₂N-PEG-Drug step2->intermediate2 step3 Couple to Antibody intermediate2->step3 final_product Antibody-PEG-Drug (ADC) step3->final_product

Caption: Workflow for ADC synthesis.

Conclusion

The Boc protecting group is a cornerstone of modern bioconjugation chemistry, offering a robust and reliable method for the temporary protection of amines. Its strategic use in PEG linkers provides the necessary control for the sequential synthesis of complex and well-defined biomolecules. For researchers and drug development professionals, a thorough understanding of the principles and practicalities of Boc protection and deprotection is essential for the successful design and execution of synthetic strategies that underpin the development of next-generation therapeutics. The protocols and data presented in this guide offer a solid foundation for the effective application of Boc-protected PEG linkers in the laboratory.

References

The Crucial Link: An In-depth Technical Guide to PROTAC Linkers and Their Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them. This event-driven pharmacology is orchestrated by a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[3][4] This guide provides a comprehensive technical overview of PROTAC linkers, their components, and the experimental protocols essential for their development and characterization.

The Core Components of a PROTAC

A PROTAC molecule's architecture is a triad (B1167595) of specialized chemical entities, each with a distinct role in the targeted protein degradation (TPD) process.

  • Protein of Interest (POI) Ligand (The "Warhead"): This component is responsible for selectively binding to the target protein intended for degradation. The choice of the POI ligand is crucial for the PROTAC's specificity and potency.[5] High-affinity binding to the target protein is a key characteristic of an effective POI ligand.[5]

  • E3 Ubiquitin Ligase Ligand (The "Anchor"): This ligand recruits a specific E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system (UPS). By bringing the E3 ligase into proximity with the POI, the PROTAC hijacks the cell's natural protein disposal machinery.[6][7] While over 600 E3 ligases are known in humans, only a handful, including Cereblon (CRBN), Von Hippel-Lindau (VHL), MDM2, and IAPs, are commonly recruited by current PROTACs due to the availability of well-characterized small molecule ligands.[6][7][8]

  • The Linker: The linker is the chemical bridge connecting the POI ligand and the E3 ligase ligand. Far from being a passive spacer, the linker's length, composition, and attachment points profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC activity.[3][9] An optimized linker is essential for achieving potent and selective protein degradation.

The PROTAC Signaling Pathway: A Step-by-Step Degradation Cascade

The mechanism of action of a PROTAC involves a catalytic cycle that leads to the ubiquitination and subsequent degradation of the target protein.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_Ubiquitination Ubiquitination Cascade PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP-dependent Activation E2 E2 Conjugating Enzyme E1->E2 Ub Transfer Ub_E2 Charged E2-Ub E2->Ub_E2 Ub Charging Ub_E2->TernaryComplex Recruitment Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation Experimental_Workflow start PROTAC Synthesis & Characterization cell_culture Cell Culture start->cell_culture ubiquitination Ubiquitination Assay start->ubiquitination ternary_complex Ternary Complex Formation (ITC/SPR) start->ternary_complex treatment PROTAC Treatment (Dose & Time Course) cell_culture->treatment protein_degradation Protein Degradation Assay (Western Blot) treatment->protein_degradation cell_viability Cell Viability Assay (MTT/MTS) treatment->cell_viability data_analysis Data Analysis (DC50, Dmax, IC50) protein_degradation->data_analysis cell_viability->data_analysis ubiquitination->data_analysis ternary_complex->data_analysis end Lead Optimization data_analysis->end

References

A Technical Guide to PEGylation for Enhanced Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to biomolecules, a process known as PEGylation, stands as a cornerstone technology in the development of biotherapeutics. This in-depth guide explores the core principles of PEGylation, providing a technical overview of its chemical strategies, impact on drug properties, and the analytical methods crucial for characterization. Detailed experimental protocols and quantitative data are presented to offer a practical resource for professionals in the field.

Core Principles of PEGylation

PEGylation is a chemical modification process where one or more chains of PEG are covalently attached to a biomolecule, most commonly a protein, peptide, or antibody fragment.[1] The primary goal of this bioconjugation technique is to improve the pharmacokinetic and pharmacodynamic properties of the therapeutic agent.[1]

The foundational benefits of PEGylation stem from the unique physicochemical properties of the PEG polymer. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that, when conjugated to a molecule, can confer several advantages.[1] The increased hydrodynamic size of the PEGylated molecule reduces its rate of clearance by the kidneys, thereby extending its circulation half-life in the bloodstream.[2] Furthermore, the PEG chain can act as a steric shield, protecting the conjugated molecule from enzymatic degradation and reducing its immunogenicity by masking antigenic epitopes.[1]

Chemical Strategies for PEGylation

The covalent attachment of PEG to a biomolecule can be achieved through various chemical strategies, which can be broadly categorized into two main approaches: random and site-specific PEGylation.

2.1. Random PEGylation: The First-Generation Approach

Early PEGylation methods involved the non-specific attachment of PEG to multiple reactive sites on the protein surface, primarily targeting the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[3] Reagents such as PEG-N-hydroxysuccinimide (NHS) esters are commonly employed for this purpose due to their reactivity with primary amines under mild pH conditions.[4][5] While this approach is straightforward, it often results in a heterogeneous mixture of PEGylated isomers, with varying numbers of PEG chains attached at different locations. This heterogeneity can lead to a loss of biological activity if PEGylation occurs at or near the active site of the protein.[6]

2.2. Site-Specific PEGylation: A More Controlled Approach

To overcome the limitations of random PEGylation, site-specific strategies have been developed to attach PEG at a single, defined position on the biomolecule. This approach yields a more homogeneous product with preserved biological activity.[6] Common site-specific PEGylation targets include:

  • Thiol Groups: Cysteine residues, with their reactive thiol groups, are excellent targets for site-specific PEGylation using reagents like PEG-maleimide.[7][8] Since free cysteine residues are relatively rare in proteins, site-directed mutagenesis can be used to introduce a cysteine at a desired location for conjugation.

  • N-terminus: The unique reactivity of the N-terminal α-amino group at a lower pH compared to lysine residues allows for selective modification.

  • Disulfide Bonds: A newer strategy involves the re-bridging of a native disulfide bond with a bis-reactive PEG derivative.

  • Enzymatic Labeling: Enzymes can be used to install a bioorthogonal handle onto a protein, which can then be specifically targeted for PEGylation.

Quantitative Impact of PEGylation

The physicochemical properties of a PEGylated bioconjugate can be fine-tuned by modulating the size and structure (linear vs. branched) of the attached PEG chain.

Table 1: Effect of PEG Molecular Weight on Hydrodynamic Radius and Half-Life

PEG Molecular Weight (kDa)Increase in Hydrodynamic Radius (Approx.)Effect on Circulation Half-LifeReference
5~1.7-foldSignificant increase[9]
10~2.5-foldFurther increase[9]
20~3.5-foldSubstantial prolongation[9]
40~5-foldMarkedly extended[2]

Note: The increase in hydrodynamic radius and half-life are protein-dependent and the values presented are illustrative.

Table 2: Comparison of Random vs. Site-Specific PEGylation on Biological Activity

PEGylation StrategyTypical Biological Activity RetentionKey ConsiderationsReference
Random (Lysine) 20-80%High potential for activity loss due to steric hindrance at active sites. Results in a heterogeneous mixture of isomers.[6]
Site-Specific (Cysteine) 70-100%Preserves biological activity by targeting sites away from the active domain. Produces a homogeneous product.[6]
Site-Specific (N-terminus) 60-95%Generally good activity retention, but can be influenced by the role of the N-terminus in protein function.[6]

Experimental Protocols

The following are detailed methodologies for common PEGylation and purification procedures.

4.1. Protocol for Amine-Reactive PEGylation using NHS Ester

This protocol describes the random conjugation of a PEG-NHS ester to a protein.

Materials:

  • Protein of interest

  • PEG-NHS ester reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (amine-free)[4]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine[10]

  • Anhydrous DMSO or DMF[4]

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[4]

  • PEG Reagent Preparation: Immediately before use, prepare a stock solution of the PEG-NHS ester in anhydrous DMSO or DMF.[4]

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution.[11] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4]

  • Reaction Quenching: Add the quenching solution to the reaction mixture to consume any unreacted PEG-NHS ester. Incubate for 30 minutes.

  • Purification: Proceed immediately to purification to separate the PEGylated protein from unreacted protein, excess PEG, and hydrolyzed PEG.

4.2. Protocol for Thiol-Reactive PEGylation using Maleimide (B117702)

This protocol details the site-specific conjugation of a PEG-maleimide to a cysteine residue.

Materials:

  • Cysteine-containing protein

  • PEG-Maleimide reagent

  • Reaction Buffer: Phosphate buffer, pH 6.5-7.0, containing EDTA to prevent disulfide bond formation.[7]

  • Quenching Solution: L-cysteine or β-mercaptoethanol[7]

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into the reaction buffer. If the target cysteine is in a disulfide bond, it must first be reduced and the reducing agent removed.[7]

  • PEG Reagent Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer or a compatible solvent immediately before use.[7]

  • PEGylation Reaction: Add a 1.1 to 5-fold molar excess of the PEG-Maleimide solution to the protein solution.[7]

  • Incubation: Incubate the reaction at room temperature or 4°C for 1-4 hours.[7]

  • Reaction Quenching: Add a molar excess of the quenching solution to react with any unreacted maleimide groups. Incubate for 30 minutes.[7]

  • Purification: Purify the PEGylated protein to remove unreacted components.

4.3. Purification of PEGylated Proteins

4.3.1. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Due to the significant increase in size upon PEGylation, SEC is highly effective at separating PEGylated proteins from the smaller, unreacted protein and low molecular weight by-products.[]

Protocol Outline:

  • Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS).

  • Sample Loading: Load the quenched PEGylation reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer. The PEGylated protein will elute earlier than the unreacted protein.

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and UV spectroscopy to identify the fractions containing the purified PEGylated protein.

4.3.2. Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. The attachment of a neutral PEG chain can shield the surface charges of a protein, altering its interaction with the IEX resin.[] This change in elution behavior allows for the separation of PEGylated species from the unreacted protein and can even resolve isomers with different degrees of PEGylation.[][13]

Protocol Outline:

  • Column Equilibration: Equilibrate the IEX column (anion or cation exchange, depending on the protein's pI and the desired pH) with a low-salt buffer.

  • Sample Loading: Load the reaction mixture onto the column.

  • Washing: Wash the column with the equilibration buffer to remove unbound molecules.

  • Elution: Elute the bound proteins using a salt gradient. The PEGylated proteins will typically elute at a different salt concentration than the unreacted protein.

  • Fraction Collection and Analysis: Collect and analyze fractions to identify the purified PEGylated product.

Characterization of PEGylated Bioconjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of a PEGylated therapeutic.

5.1. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the PEGylated protein, which confirms the degree of PEGylation (the number of attached PEG chains).[14] Techniques like MALDI-TOF and ESI-MS are commonly used.[15] For detailed characterization, peptide mapping by LC-MS/MS can be employed to identify the specific site(s) of PEG attachment.[16]

Protocol Outline for Intact Mass Analysis:

  • Sample Preparation: Desalt the purified PEGylated protein sample. For ESI-MS, the sample is typically infused in a solution containing an organic solvent (e.g., acetonitrile) and an acid (e.g., formic acid).[14]

  • Mass Spectrometry Analysis: Acquire the mass spectrum of the intact PEGylated protein.

  • Data Deconvolution: Deconvolute the resulting charge state distribution to determine the zero-charge mass of the conjugate.

Visualizing PEGylation Workflows and Pathways

6.1. General PEGylation Workflow

The following diagram illustrates a typical workflow for the production and analysis of a PEGylated protein.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization Protein Protein Expression & Purification PEGylation PEGylation Reaction Protein->PEGylation PEG_Reagent Activated PEG Reagent PEG_Reagent->PEGylation Purification Chromatographic Purification (SEC/IEX) PEGylation->Purification Analysis Physicochemical & Biological Analysis Purification->Analysis Final_Product Purified PEGylated Protein Analysis->Final_Product

Caption: A generalized workflow for the PEGylation of a therapeutic protein.

6.2. Signaling Pathway of PEGylated Interferon

PEGylated interferons are widely used antiviral and immunoregulatory drugs. They exert their effects by activating the JAK-STAT signaling pathway.[17][18][19]

Interferon_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG_IFN PEG-Interferon IFNAR1 IFNAR1 PEG_IFN->IFNAR1 Binds IFNAR2 IFNAR2 PEG_IFN->IFNAR2 Binds JAK1 JAK1 IFNAR1->JAK1 Activates TYK2 TYK2 IFNAR2->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Binds ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Induces Transcription Antiviral_Proteins Antiviral Proteins ISG->Antiviral_Proteins Translation

Caption: The JAK-STAT signaling pathway activated by PEGylated interferon.

References

A Comprehensive Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential "click chemistry" reaction, a term coined by K.B. Sharpless in 2001.[1] Its remarkable efficiency, stringent regioselectivity, and broad functional group tolerance have cemented its role as an indispensable tool in drug discovery, materials science, and bioconjugation.[1][2][3][4][5][6] This guide provides an in-depth exploration of the core principles of CuAAC, tailored for researchers, scientists, and drug development professionals.

Core Principles and Mechanism

The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[1][7] This reaction exhibits a phenomenal rate acceleration of 107 to 108 compared to the uncatalyzed thermal Huisgen cycloaddition, which often necessitates harsh conditions and results in a mixture of 1,4- and 1,5-regioisomers.[7] The CuAAC, in contrast, proceeds readily under mild, often aqueous conditions, across a wide pH range (4-12), and is compatible with a vast array of functional groups.[7][8]

While initial proposals suggested a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored mechanism.[1][9][10] This mechanism more accurately accounts for the observed second-order kinetics with respect to the copper concentration.[9][10]

The catalytic cycle can be summarized in the following key steps:

  • Formation of a Copper-Acetylide Intermediate: A terminal alkyne reacts with a Cu(I) species to form a π-complex. Subsequent deprotonation, often facilitated by a base, leads to the formation of a copper-acetylide intermediate. Kinetic studies suggest the involvement of a dinuclear Cu(I)-acetylide complex.[9]

  • Coordination of the Azide: The organic azide then coordinates to one of the copper centers of the dinuclear acetylide complex.

  • Cycloaddition: A stepwise process ensues, involving the nucleophilic attack of the azide's terminal nitrogen on the alkyne's internal carbon, leading to the formation of a six-membered metallacycle intermediate.[]

  • Ring Contraction and Product Formation: This metallacycle undergoes rapid ring contraction to a more stable dinuclear copper triazolide.

  • Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.[1]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I 2 Cu(I) Acetylide Dinuclear Cu(I)-Acetylide Cu_I->Acetylide + Alkyne - H+ Alkyne R1-C≡CH Metallacycle Six-membered Metallacycle Acetylide->Metallacycle + Azide Azide R2-N3 Triazolide Dinuclear Cu-Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I + H+ - Product Product 1,4-Triazole

A simplified representation of the dinuclear catalytic cycle of the CuAAC reaction.

Quantitative Data on Catalytic Systems

The choice of the copper source and ligands is critical for optimizing the CuAAC reaction. While Cu(I) salts like CuI or CuBr can be used directly, the in situ generation of Cu(I) from a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent (e.g., sodium ascorbate) is a more common and robust method, particularly in aqueous media.[12] Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction.[1][12]

The following tables summarize the performance of various catalytic systems for the CuAAC reaction between benzyl (B1604629) azide and phenylacetylene (B144264), providing a basis for comparison.

Table 1: Comparison of Common Copper(I) Sources and Ligands

Catalyst SystemCatalyst Loading (mol%)SolventReaction TimeYield (%)
CuI (ligand-free)1Cyrene™0.5 hLow
CuBr (ligand-free)0.5Neat5 min<10
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.5Neat5 min>99
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.005 (50 ppm)Neat30 min>99
CuSO₄·5H₂O / Sodium Ascorbate (B8700270)1 / 5t-BuOH/H₂O (1:1)8 h91
CuSO₄·5H₂O / Sodium Ascorbate / TBTA1 / 10 / 5t-BuOH/H₂O (1:1)4 h95

Note: "Neat" indicates the reaction was carried out without a solvent. Data compiled from multiple sources.[13][14]

Table 2: Effect of Catalyst Loading on Reaction Time and Yield

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction TimeConversion (%)
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.5255 min>99
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.25255 min56
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.12530 min>99
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.025 (250 ppm)5030 min>99
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.005 (50 ppm)501 h95
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.0025 (25 ppm)701 h96

Reaction conditions: Benzyl azide (0.5 mmol), phenylacetylene (0.5 mmol), neat. Data sourced from[14].

Experimental Protocols

The following are representative protocols for performing the CuAAC reaction in solution and on a solid support. Optimization may be required for specific substrates.

Protocol 1: In-Solution CuAAC Reaction

This protocol describes a common procedure using in situ generation of the Cu(I) catalyst.

Materials:

  • Terminal alkyne (1.0 eq.)

  • Azide (1.0 eq.)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq.)

  • Sodium ascorbate (0.05-0.5 eq.)

  • Solvent (e.g., 1:1 mixture of water and t-butanol, DMF, or DMSO)

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne (1.0 eq.) and the azide (1.0 eq.) in the chosen solvent system.

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.05-0.5 eq.).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.1 eq.). The solution may change color, indicating the formation of the Cu(I) species.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.

  • Upon completion, the product can be isolated by extraction or precipitation. If the product precipitates, it can be collected by simple filtration.[1] Further purification can be achieved by column chromatography if necessary.

Protocol 2: On-Resin CuAAC Reaction

This protocol is suitable for the modification of peptides or other molecules synthesized on a solid support.[15]

Materials:

  • Azide-functionalized resin (1.0 eq.)

  • Terminal alkyne (5-10 eq.)

  • Copper(I) iodide (CuI) (1-2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (5-10 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the azide-functionalized resin in DMF for at least 30 minutes in a solid-phase synthesis vessel.

  • Wash the resin thoroughly with DMF (3 x 5 mL).

  • In a separate vial, dissolve the terminal alkyne (5-10 eq.) in a minimal amount of DMF.

  • To the reaction vessel containing the resin, add CuI (1-2 eq.) and DIPEA (5-10 eq.).

  • Add the solution of the terminal alkyne to the resin mixture.

  • Agitate the mixture at room temperature for 4-16 hours.

  • Monitor the reaction using a method such as a colorimetric test on a small sample of resin beads.

  • Once the reaction is complete, wash the resin thoroughly with DMF (3 x 5 mL), followed by dichloromethane (B109758) (DCM) (3 x 5 mL), and methanol (B129727) (3 x 5 mL).

  • Dry the resin under vacuum.

  • The modified molecule can then be cleaved from the resin using standard cleavage cocktails (e.g., 95% TFA).

  • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

On_Resin_Workflow start Start: Azide-functionalized Resin swell 1. Swell Resin in DMF start->swell wash1 2. Wash with DMF swell->wash1 add_reagents 4. Add CuI, DIPEA, and Alkyne Solution wash1->add_reagents prepare_alkyne 3. Prepare Alkyne Solution prepare_alkyne->add_reagents react 5. Agitate at Room Temperature (4-16h) add_reagents->react monitor 6. Monitor Reaction Progress react->monitor monitor->react Incomplete wash2 7. Wash with DMF, DCM, Methanol monitor->wash2 Complete dry 8. Dry Resin wash2->dry cleave 9. Cleave from Resin dry->cleave purify 10. Purify by RP-HPLC cleave->purify end End: Purified Product purify->end

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-NH-PEG11-CH2CH2N3 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.

This document provides detailed application notes and protocols for the use of Boc-NH-PEG11-CH2CH2N3 , a bifunctional polyethylene (B3416737) glycol (PEG) linker, in the synthesis of PROTACs. This linker features a Boc-protected amine for conjugation to one ligand and a terminal azide (B81097) for "click chemistry" attachment to the other, offering a modular and efficient approach to PROTAC assembly. The 11-unit PEG chain enhances aqueous solubility and provides a specific length to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

General Principles of PROTAC Synthesis with this compound

The synthesis of a PROTAC using this compound typically follows a convergent strategy where the POI ligand and the E3 ligase ligand are functionalized separately and then joined by the linker in the final steps. The key chemical transformations involved are:

  • Amide Bond Formation: The Boc-protected amine of the linker can be deprotected to reveal a primary amine, which is then coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand using standard peptide coupling reagents.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines that is stable under many conditions but can be readily removed with a strong acid, typically trifluoroacetic acid (TFA).

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific "click chemistry" reaction forms a stable triazole ring, connecting the azide terminus of the linker to an alkyne-functionalized binding ligand.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of a PROTAC using this compound. As a representative example, we will consider the synthesis of a PROTAC targeting the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML), by linking a BCR-ABL inhibitor (e.g., a dasatinib (B193332) derivative) to an E3 ligase ligand (e.g., pomalidomide).

Protocol 1: Boc Deprotection of this compound

This procedure describes the removal of the Boc protecting group to yield the free amine for subsequent amide coupling.

Reagents and Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask (a typical concentration is 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting amine-PEG11-azide trifluoroacetate (B77799) salt is often used directly in the next step without further purification.

Protocol 2: Amide Coupling of Amine-PEG11-Azide with a Carboxylic Acid-Functionalized Ligand

This protocol describes the formation of an amide bond between the deprotected linker and a ligand containing a carboxylic acid (e.g., a pomalidomide (B1683931) derivative).

Reagents and Materials:

  • Amine-PEG11-azide (from Protocol 1)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-PEG11-azide to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 ligase ligand-PEG11-azide conjugate.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click chemistry" step to conjugate the azide-functionalized intermediate with an alkyne-functionalized POI ligand (e.g., an alkyne-modified dasatinib).

Reagents and Materials:

  • E3 ligase ligand-PEG11-azide (from Protocol 2) (1.0 eq)

  • Alkyne-functionalized POI ligand (e.g., Dasatinib-alkyne) (1.0 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Solvent mixture (e.g., t-BuOH/H₂O or DMF)

Procedure:

  • Dissolve the E3 ligase ligand-PEG11-azide and the alkyne-functionalized POI ligand in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC) to obtain the desired product.

Quantitative Data Presentation

PROTAC CompoundLinker CompositionDegradation Rate (DR) at 300 nM (%) in Ba/F3 Bcr-AblT315I cellsIC₅₀ (nM) in Ba/F3 Bcr-AblT315I cells
7a 2 PEG units39.01100.3 ± 15.6
7h 3 PEG units78.3448.7 ± 9.8
7i 4 PEG units55.2165.1 ± 11.2
7j 5 PEG units42.8789.5 ± 13.4
7k 6 PEG units35.19112.7 ± 18.9

Data adapted from a study on BCR-ABL PROTACs to demonstrate the effect of linker length.

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Click Chemistry (CuAAC) A Boc-NH-PEG11-N3 B NH2-PEG11-N3 A->B TFA, DCM D E3 Ligand-PEG11-N3 B->D C E3 Ligand-COOH (e.g., Pomalidomide) C->D HATU, DIPEA, DMF F Final PROTAC D->F E POI Ligand-Alkyne (e.g., Dasatinib derivative) E->F CuSO4, NaAsc

Caption: A general workflow for the synthesis of a PROTAC using the this compound linker.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC-Mediated Protein Degradation POI Target Protein (e.g., BCR-ABL) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ligase (e.g., CRBN) E3->PROTAC binds Ub Ubiquitin Ub->POI Ubiquitination Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The mechanism of action of a PROTAC, leading to the degradation of a target protein.

BCR-ABL Signaling Pathway

BCR_ABL_Signaling Simplified BCR-ABL Signaling Pathway cluster_pathways Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) Degradation Proteasomal Degradation STAT5 STAT5 BCR_ABL->STAT5 activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT activates PROTAC BCR-ABL PROTAC PROTAC->BCR_ABL induces degradation of Proliferation Cell Proliferation & Survival STAT5->Proliferation promotes RAS_RAF_MEK_ERK->Proliferation promotes PI3K_AKT->Proliferation promotes

Caption: A simplified diagram of the BCR-ABL signaling pathway and its inhibition by a PROTAC.

References

Application Note: A Comprehensive Protocol for the Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the chemical modification of biomolecules and PEGylated compounds.[1][2] Its popularity is due to its stability across a range of chemical conditions and its straightforward removal under mild acidic conditions.[1] PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a critical strategy to improve the pharmacokinetic properties of therapeutic molecules. Often, a terminal functional group on the PEG linker, such as an amine, is Boc-protected to allow for controlled, sequential conjugation reactions.

This application note provides a detailed protocol for the efficient deprotection of Boc-protected amines on PEGylated compounds using trifluoroacetic acid (TFA), a standard and highly effective reagent for this transformation.[1][3] Included are guidelines for reaction setup, monitoring, work-up, and purification, along with troubleshooting advice for common issues.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine proceeds via acid-catalyzed hydrolysis.[3][4] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate rapidly decarboxylates to yield the free amine and carbon dioxide.[4]

Boc_Deprotection_Mechanism cluster_0 Mechanism Steps Boc_Amine R-NH-Boc Protonation Protonated Intermediate Boc_Amine->Protonation + H+ Carbocation tert-Butyl Cation + Isobutylene Protonation->Carbocation Cleavage Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Free_Amine R-NH3+ Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Boc_Deprotection_Workflow Start Start: Boc-Protected PEG Compound Dissolve 1. Dissolve Compound in Anhydrous DCM Start->Dissolve Cool 2. Cool Solution to 0°C Dissolve->Cool Add_TFA 3. Add TFA (and optional scavenger) Cool->Add_TFA React 4. Stir at 0°C to RT (1-2 hours) Add_TFA->React Monitor 5. Monitor Reaction (TLC, LC-MS) React->Monitor Workup 6. Work-up: Concentrate & Co-evaporate Monitor->Workup Upon Completion Neutralize 7. Neutralization (Optional) Aqueous NaHCO3 wash Workup->Neutralize Purify 8. Purification: Precipitation or Chromatography Neutralize->Purify End End: Purified Deprotected PEG Compound Purify->End

References

Application Notes and Protocols for Peptide and Protein Labeling using Boc-NH-PEG11-CH2CH2N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG11-CH2CH2N3 is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker that is functionalized with a Boc-protected amine and a terminal azide (B81097) group. This heterobifunctional linker is an invaluable tool in bioconjugation, particularly for the precise modification of peptides and proteins. The PEG11 spacer enhances the solubility and pharmacokinetic properties of the conjugated biomolecule, while the terminal azide enables highly efficient and specific covalent attachment to alkyne-containing molecules via "click chemistry"[][2].

The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for a two-step conjugation strategy. The azide can be reacted first, and then the Boc group can be deprotected under acidic conditions to reveal a primary amine for subsequent modification[3]. This reagent is particularly useful in the development of sophisticated biomolecules such as antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and labeled peptides for diagnostic and research applications[4][5].

This document provides detailed protocols for utilizing this compound in peptide and protein labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It also includes representative quantitative data and a relevant biological application involving a labeled peptide for studying G-protein coupled receptor (GPCR) signaling.

Data Presentation

While specific quantitative data for the this compound linker is not extensively published, the following tables provide representative data for similar azide-PEG linkers in bioconjugation reactions. These values can serve as a baseline for experimental design and optimization.

Table 1: Representative Reaction Conditions and Yields for CuAAC Labeling of Peptides

ParameterConditionReported Yield (%)Reference
Peptide Substrate Alkyne-modified peptide>95[6]
Linker Azide-PEG>95[6]
Copper Source CuSO₄/Sodium Ascorbate (B8700270)>95[6]
Ligand THPTA>95[7]
Solvent Aqueous buffer (e.g., PBS)>95[7]
Temperature (°C) 25-37>95[6]
Reaction Time (h) 1-4>95[6]

Table 2: Representative Kinetic Data for SPAAC Reactions

Cyclooctyne ReagentSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DBCO~0.1 - 1.0[8]
BCN~0.1 - 0.5[8]
DIBO~0.3 - 2.0[8]

Experimental Protocols

Protocol 1: Two-Step Labeling of a Peptide with this compound via CuAAC

This protocol describes the conjugation of this compound to an alkyne-containing peptide, followed by deprotection of the Boc group to yield a PEGylated peptide with a free amine.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Dimethylformamide (DMF)

  • HPLC-grade water and acetonitrile

  • Solid-phase extraction (SPE) cartridges or HPLC for purification

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified peptide in degassed PBS to a final concentration of 1-5 mM.

    • Dissolve this compound in DMF or DMSO to a concentration of 10-50 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine the alkyne-peptide solution and a 1.5 to 5-fold molar excess of the this compound solution.

    • Add THPTA to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification of the Boc-Protected PEGylated Peptide:

    • Upon reaction completion, purify the product using reverse-phase SPE or HPLC to remove excess reagents and catalyst.

    • Lyophilize the pure fractions to obtain the Boc-protected PEGylated peptide.

  • Boc Deprotection:

    • Dissolve the purified, lyophilized peptide in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

    • Incubate at room temperature for 1-2 hours.

    • Remove the TFA under a stream of nitrogen and precipitate the deprotected peptide with cold diethyl ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

  • Final Purification and Characterization:

    • Purify the final deprotected PEGylated peptide by HPLC.

    • Characterize the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight[9][10][11].

Protocol 2: One-Step Labeling of a Protein with this compound via SPAAC

This protocol describes the copper-free conjugation of this compound to a protein containing a strained alkyne (e.g., DBCO).

Materials:

  • DBCO-functionalized protein

  • This compound

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-functionalized protein in PBS to a typical concentration of 1-10 mg/mL.

    • Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute in PBS to a stock concentration of 10-50 mM.

  • SPAAC Reaction:

    • Add a 5 to 20-fold molar excess of the this compound solution to the protein solution.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.

  • Purification of the Labeled Protein:

    • Remove excess linker by SEC or dialysis against PBS.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling by SDS-PAGE, UV-Vis spectroscopy (if the linker or protein has a chromophore), and mass spectrometry.

Visualization of Workflows and Pathways

experimental_workflow cluster_reagents Reagents cluster_reaction Conjugation cluster_purification Purification cluster_final_product Final Product peptide Alkyne-Peptide/ Protein cuaac CuAAC Reaction peptide->cuaac spaac SPAAC Reaction peptide->spaac linker Boc-NH-PEG11-N3 linker->cuaac linker->spaac hplc HPLC / SPE cuaac->hplc sec SEC / Dialysis spaac->sec labeled_peptide Labeled Peptide/ Protein hplc->labeled_peptide sec->labeled_peptide

Caption: Experimental workflow for peptide/protein labeling.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ligand PEGylated Substance P gpcr NK-1 Receptor (GPCR) ligand->gpcr Binding g_protein G-protein (Gq/11) gpcr->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Stimulation pkc Protein Kinase C (PKC) dag->pkc Activation cellular_response Cellular Response (e.g., Proliferation, Inflammation) ca_release->cellular_response pkc->cellular_response

Caption: Substance P binding to the NK-1R and subsequent signaling.

Application Example: Studying GPCR Signaling with a Labeled Peptide

Peptides are crucial signaling molecules that often act by binding to G-protein coupled receptors (GPCRs). Labeling a peptide with a PEG linker can improve its stability and solubility for in vitro assays without significantly altering its binding affinity[12][13][14].

Substance P is a neuropeptide that binds to the Neurokinin-1 Receptor (NK-1R), a GPCR involved in inflammation, pain transmission, and cell proliferation[12][13][14][15][16]. By synthesizing an alkyne-modified Substance P analogue and labeling it with this compound, one can create a tool for various assays:

  • Receptor Binding Assays: The PEGylated peptide can be used in competitive binding assays to determine the affinity of other compounds for the NK-1R.

  • GPCR Internalization Assays: If a fluorescent dye is attached to the free amine of the PEG linker (after Boc deprotection), the internalization of the NK-1R upon ligand binding can be visualized and quantified using fluorescence microscopy or high-content screening[17][18][19][20][21].

  • Pharmacokinetic Studies: The PEG linker can extend the half-life of Substance P, allowing for studies on its distribution and metabolism in vivo.

The signaling pathway diagram above illustrates the downstream effects of Substance P binding to the NK-1R. Activation of the receptor leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses[12][13]. A labeled Substance P analogue can be used to probe this pathway and study the effects of antagonists or modulators.

Conclusion

This compound is a versatile and powerful reagent for the modification of peptides and proteins. Its heterobifunctional nature, combined with the benefits of a monodisperse PEG spacer, allows for the creation of well-defined bioconjugates with enhanced properties. The use of click chemistry ensures high efficiency and specificity of labeling, making this linker ideal for a wide range of applications in research, diagnostics, and drug development. The provided protocols and application example serve as a starting point for researchers to incorporate this valuable tool into their workflows.

References

Bioconjugation techniques using azide-functionalized PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the application of azide-functionalized Polyethylene (B3416737) Glycol (PEG) linkers in bioconjugation, tailored for researchers, scientists, and professionals in drug development.

Introduction to Azide-PEG Mediated Bioconjugation

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a premier strategy for enhancing the therapeutic properties of biomolecules like peptides, proteins, and antibodies.[1] PEGylation can significantly improve a molecule's solubility, provide stability against proteolytic degradation, lessen immunogenicity, and prolong its circulation half-life by reducing renal clearance.[1]

Azide-functionalized PEG linkers are exceptionally versatile reagents in this field. The terminal azide (B81097) group (–N₃) facilitates highly specific and efficient conjugation to molecules bearing an alkyne group through bioorthogonal "click chemistry" reactions.[1][2] These reactions are highly selective, proceed under mild, aqueous conditions, and are compatible with a wide array of functional groups found in biological molecules, making them ideal for creating well-defined bioconjugates.[1][3] The two primary forms of this chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][]

Core Bioconjugation Strategies

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of click chemistry, involving a 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[3] This reaction is catalyzed by a copper(I) species to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.[3] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄), using a reducing agent such as sodium ascorbate (B8700270).[5][6] To prevent catalyst oxidation and protect biomolecules from reactive oxygen species, a stabilizing ligand like tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is crucial.[5][6][7]

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagents Biomolecule-Alkyne Azide-PEG-Linker CuSO4 / Ligand Sodium Ascorbate Mix 1. Combine Biomolecule-Alkyne and Azide-PEG in buffer. Add_Cat 2. Add premixed CuSO4/Ligand solution. Mix->Add_Cat Initiate 3. Add Sodium Ascorbate to initiate reaction. Add_Cat->Initiate Incubate 4. Incubate at Room Temp (15 min - 24 h). Initiate->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Characterize (SDS-PAGE, HPLC, MS) Purify->Analyze

A generalized experimental workflow for a CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful, metal-free alternative to CuAAC, making it highly suitable for in vivo applications and bioconjugation with sensitive biological systems where copper toxicity is a concern.[8][9] This reaction leverages the high ring strain of a cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DBCO) to react spontaneously with an azide, forming a stable triazole linkage without the need for a catalyst.[][10] While the reaction kinetics can be slower than CuAAC, the development of more reactive cyclooctynes continues to improve efficiency.[8]

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagents Biomolecule-Azide DBCO-PEG-Linker (or vice versa) Mix 1. Dissolve DBCO-PEG in compatible solvent. Add_Azide 2. Add Azide-containing biomolecule to solution. Mix->Add_Azide Incubate 3. Incubate at Room Temp or 37°C. Add_Azide->Incubate Purify Purify Conjugate (e.g., SEC, Chromatography) Incubate->Purify Analyze Characterize (SDS-PAGE, HPLC, MS) Purify->Analyze

Workflow for a copper-free SPAAC bioconjugation reaction.

Quantitative Data Summary

The efficiency of bioconjugation depends on carefully optimized reaction conditions. The following tables provide a summary of typical parameters for CuAAC reactions and a comparison of pharmacokinetic data for different PEG linker architectures in antibody-drug conjugates (ADCs).

Table 1: Typical Quantitative Parameters for CuAAC Reactions

Parameter Small Molecule Synthesis Bioconjugation Source(s)
Copper(I) Source 0.25 - 5 mol % 0.25 - 1 mM [3]
Ligand:Copper Ratio 1:1 to 2:1 2:1 to 5:1 [3]
Reducing Agent 5 - 10 mol % (or excess) 5 - 50 equivalents (to azide) or 5 mM [3]
Reactant Ratio (Azide:Alkyne) ~1:1 4-50x excess of one reagent (e.g., azide) [3]
Temperature Room Temp. to 110 °C Room Temperature [3]
Reaction Time 10 min - 24 h 15 - 60 minutes [3]

| Typical Yields | >90% | Near-quantitative |[3] |

Table 2: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice This table compares pendant (branched-like) versus linear PEG linker configurations, highlighting the impact of linker architecture on ADC performance in vivo.[11]

Linker ConfigurationADC (DAR 8)Clearance (mL/day/kg)AUC (day*µg/mL)
Pendant (Branched-like) T-(P(12x2)-DM1)₈11.884.5
Linear T-(L24-DM1)₈32.131.1
Data extracted from Tedeschini et al., 2021.[11] The results indicate that a branched or pendant PEG architecture provides a superior shielding effect, leading to slower clearance and increased circulation time.[11]

Detailed Experimental Protocols

The following protocols are provided as general guidelines and should be optimized for specific biomolecules and linkers.

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Bioconjugation

This protocol describes the conjugation of an azide-functionalized PEG linker to a protein containing a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-PEG linker (e.g., Azido-PEG-NHS ester for prior amine labeling, or a direct Azide-PEG reagent)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[7]

  • THPTA ligand stock solution (e.g., 100 mM in water)[7]

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100-300 mM in water)[7][12]

  • Aminoguanidine (optional, to intercept deleterious ascorbate by-products)[13]

  • Degassed buffers

  • Purification tools (e.g., desalting column, dialysis cassettes with appropriate MWCO)

Procedure:

  • Reagent Preparation : Prepare all stock solutions using high-purity, degassed water to minimize Cu(I) oxidation.[14]

  • Sample Preparation : In a microcentrifuge tube, combine the alkyne-modified protein solution with the Azide-PEG linker. A 4 to 50-fold molar excess of the Azide-PEG linker is often used to drive the reaction to completion.[3][12]

  • Catalyst Premix : In a separate tube, prepare the catalyst complex by mixing the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:Ligand is common.[5][6] Let this mixture incubate for a few minutes.

  • Reaction Initiation : Add the premixed catalyst solution to the protein/linker mixture.[5] To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[5][6]

  • Incubation : Gently mix the reaction and allow it to incubate at room temperature for 30-60 minutes.[7][12] Protect the reaction from light if using fluorescently-labeled reagents.[7]

  • Purification : Once the reaction is complete, remove the excess reagents and copper catalyst. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer, which may contain EDTA to chelate any remaining copper.[14]

  • Characterization : Analyze the purified conjugate to confirm successful ligation and purity using methods such as SDS-PAGE (to observe the molecular weight shift), SEC-HPLC, and/or mass spectrometry.[15]

Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a DBCO-functionalized PEG linker to a protein containing an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-Linker (e.g., DBCO-PEG-NHS ester)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification tools (e.g., desalting column, SEC-HPLC)

Procedure:

  • Reagent Preparation : Equilibrate the vial of the DBCO-PEG linker to room temperature before opening. Dissolve it in a compatible organic solvent (like DMSO) or directly in the aqueous reaction buffer if it is sufficiently soluble.

  • Reaction Setup : Add the dissolved DBCO-PEG linker to the solution containing the azide-modified protein. A 5- to 10-fold molar excess of the DBCO-reagent is recommended to ensure efficient conjugation.[15]

  • Incubation : Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific cyclooctyne and the concentration of reactants. The reaction progress can be monitored using analytical techniques if required.

  • Purification : After incubation, purify the final conjugate to remove any unreacted DBCO-PEG linker and other small molecules. Size-exclusion chromatography (SEC) is a highly effective method for this step.[15]

  • Characterization : Assess the final conjugate for purity and successful conjugation. SDS-PAGE will show an increase in molecular weight corresponding to the mass of the attached PEG linker.[15] SEC-HPLC can be used to assess the purity and aggregation state of the conjugate.[15]

Troubleshooting Guide for CuAAC Reactions

Table 3: Common Problems and Solutions in CuAAC Bioconjugation

Problem Potential Cause(s) Recommended Solution(s) Source(s)
Low or No Yield - Inactive Cu(I) catalyst due to oxidation. - Poor quality or degradation of azide/alkyne reagents. - Steric hindrance around the reactive groups. - Inappropriate reaction conditions (pH, solvent). - Use fresh, degassed solvents and an adequate excess of sodium ascorbate. - Use high-purity, fresh reagents. - Increase reaction time or temperature; redesign linker if possible. - Optimize pH and ensure reactants are soluble in the chosen solvent system. [14][16]
Side Product Formation - Oxidative homocoupling of alkynes (Glaser coupling). - Degradation of sensitive biomolecules by reactive oxygen species (ROS). - Ensure anaerobic conditions by degassing solvents. - Use a copper-stabilizing ligand (e.g., THPTA) to minimize ROS generation. Lower the reaction temperature. [14]
Reaction Reproducibility Issues - Inconsistent quality of reagents, especially azides. - Variations in oxygen exposure between experiments. - Use high-purity, fresh reagents and store them properly. - Standardize the degassing procedure for all reactions. [14]

| Product Purification Difficulties | - Persistent contamination with copper. | - Purify using a chelating resin (e.g., EDTA treatment) followed by size-exclusion chromatography or dialysis. |[14] |

Logical Comparison of CuAAC and SPAAC

Comparison cluster_CuAAC CuAAC Attributes cluster_SPAAC SPAAC Attributes Title Azide-Alkyne Click Chemistry CuAAC CuAAC (Copper-Catalyzed) SPAAC SPAAC (Strain-Promoted) CuAAC_Adv Advantages: - Very fast reaction rates - High yields - Uses simple terminal alkynes CuAAC->CuAAC_Adv has CuAAC_Dis Disadvantages: - Requires cytotoxic copper catalyst - Potential for protein degradation (ROS) - Requires reducing agents & ligands CuAAC->CuAAC_Dis has SPAAC_Adv Advantages: - Bioorthogonal (metal-free) - Ideal for in-vivo / live cell labeling - No catalyst-related side reactions SPAAC->SPAAC_Adv has SPAAC_Dis Disadvantages: - Generally slower kinetics than CuAAC - Requires bulky, complex cyclooctynes - Cyclooctynes can be less stable SPAAC->SPAAC_Dis has

Comparison of CuAAC and SPAAC characteristics.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Boc-NH-PEG11-CH2CH2N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the surface modification of nanoparticles using the heterobifunctional linker, Boc-NH-PEG11-CH2CH2N3. This linker is particularly valuable for applications in drug delivery, bioimaging, and diagnostics due to its polyethylene (B3416737) glycol (PEG) spacer, a terminal azide (B81097) group for "click" chemistry, and a Boc-protected amine. The PEG spacer enhances nanoparticle stability and biocompatibility, while the orthogonal reactive groups allow for a two-step functionalization strategy.[1][2]

Introduction

This compound is a versatile linker that enables a modular approach to nanoparticle surface functionalization. The synthesis of multifunctional nanoparticles can be systematically approached by first attaching this linker to the nanoparticle surface. The Boc-protected amine serves as a latent functional group that can be deprotected under acidic conditions to reveal a primary amine. This amine can then be used for the conjugation of targeting ligands, therapeutic agents, or imaging probes. The terminal azide group allows for the highly efficient and specific attachment of molecules containing a terminal alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4] This methodology is applicable to a wide range of nanoparticle types, including gold nanoparticles, silica (B1680970) nanoparticles, and polymeric nanoparticles.

Physicochemical Characterization of Modified Nanoparticles

Thorough characterization of nanoparticles at each stage of modification is crucial to ensure successful functionalization. The following tables provide representative data on the changes in physicochemical properties of 100 nm gold nanoparticles (AuNPs) after surface modification.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

Nanoparticle TypeHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare AuNPs102.3 ± 2.10.15 ± 0.03-25.4 ± 1.8
AuNPs-PEG11-N3115.8 ± 2.50.18 ± 0.04-18.2 ± 2.1
AuNPs-PEG11-NH2116.2 ± 2.80.19 ± 0.05+15.7 ± 2.5
AuNPs-PEG11-Drug122.5 ± 3.10.21 ± 0.06+12.1 ± 2.9

Table 2: Surface Functionalization Efficiency

Modification StepLigand Density (molecules/nm²)Conjugation Efficiency (%)
Boc-NH-PEG11-N3 Attachment~2.5> 90
Boc DeprotectionNot Applicable> 95
Drug Conjugation (via Amide Coupling)~1.8~70
Targeting Ligand Attachment (via Click Chemistry)~0.5> 85

Experimental Protocols

The following protocols provide a general framework for the surface modification of nanoparticles using this compound. Optimization of reaction conditions may be necessary for specific nanoparticle systems and applications.

Protocol 1: Attachment of this compound to Nanoparticles

This protocol describes the initial attachment of the linker to nanoparticles possessing surface functional groups such as amines or carboxyls. For nanoparticles with carboxyl groups, EDC/NHS chemistry is employed to form a stable amide bond.

Materials:

  • Carboxyl-functionalized nanoparticles (e.g., COOH-AuNPs)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifugal filter units (appropriate MWCO)

Procedure:

  • Activation of Nanoparticles: Disperse the carboxyl-functionalized nanoparticles in MES buffer. Add EDC and NHS to the nanoparticle suspension and incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Conjugation: Add a solution of this compound in MES buffer to the activated nanoparticle suspension. Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.

  • Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) to deactivate any remaining active NHS esters.

  • Purification: Purify the Boc-NH-PEG11-N3 functionalized nanoparticles by repeated centrifugation and resuspension in PBS using centrifugal filter units to remove unreacted reagents.

  • Characterization: Characterize the purified nanoparticles for size, zeta potential, and surface functionalization.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-NH-PEG11-N3 functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • PBS (pH 7.4)

  • Centrifugal filter units

Procedure:

  • Deprotection Reaction: Resuspend the Boc-protected nanoparticles in DCM. Add TFA to the suspension to a final concentration of 20-50% (v/v). Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.

  • Washing: Resuspend the nanoparticles in PBS and purify by repeated centrifugation and resuspension to ensure complete removal of the acid.

  • Characterization: Confirm the presence of primary amines on the nanoparticle surface using methods such as a ninhydrin (B49086) assay.

Protocol 3: Click Chemistry for Ligand Attachment

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an alkyne-containing molecule (e.g., a targeting ligand) to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (AuNPs-PEG11-N3)

  • Alkyne-modified molecule (e.g., Alkyne-Peptide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)

  • PBS (pH 7.4)

  • Centrifugal filter units

Procedure:

  • Reaction Setup: Disperse the azide-functionalized nanoparticles in PBS. Add the alkyne-modified molecule.

  • Catalyst Preparation: In a separate tube, prepare a fresh solution of the copper catalyst. If using CuSO4 and sodium ascorbate, pre-complexing the CuSO4 with a ligand like THPTA is recommended to improve catalyst stability and efficiency.

  • Click Reaction: Add the copper catalyst solution to the nanoparticle and alkyne mixture. The reaction is typically rapid and can be carried out at room temperature for 1-2 hours.

  • Purification: Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS to remove the catalyst and unreacted molecules.

  • Characterization: Characterize the final conjugated nanoparticles to confirm successful ligand attachment.

Visualizations

Experimental Workflow

G A Bare Nanoparticle B Activation of Surface Groups (e.g., EDC/NHS for -COOH) A->B Step 1 C Conjugation with This compound B->C D Boc-Protected Azide-NP C->D Step 2 E Boc Deprotection (e.g., TFA in DCM) D->E Step 3 F Amine- and Azide-Functionalized NP E->F G Click Chemistry (CuAAC with Alkyne-Ligand) F->G Step 4 H Targeted Nanoparticle G->H

Caption: Workflow for the surface modification of nanoparticles.

Signaling Pathway for Cellular Uptake

The functionalization of nanoparticles with targeting ligands can significantly enhance their uptake by specific cells through receptor-mediated endocytosis.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space TargetedNP Targeted Nanoparticle (NP-PEG-Ligand) Receptor Cell Surface Receptor TargetedNP->Receptor 1. Targeting Binding Ligand-Receptor Binding Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis 2. Internalization Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome Endosome->LateEndosome 3. Trafficking Lysosome Lysosome (Drug Release) LateEndosome->Lysosome Cytosol Cytosolic Drug Action Lysosome->Cytosol 4. Payload Release & Action

Caption: Receptor-mediated endocytosis of targeted nanoparticles.

Drug Loading and Release

Nanoparticles functionalized with this compound can be loaded with therapeutic agents either through covalent conjugation to the deprotected amine or by encapsulation within the nanoparticle core. The PEG layer can influence both the drug loading capacity and the release kinetics.

Table 3: Drug Loading and Release Characteristics

Nanoparticle FormulationDrug Loading Content (%)Encapsulation Efficiency (%)Drug Release at 24h (pH 7.4, %)Drug Release at 24h (pH 5.0, %)
Drug-Loaded Bare NPs8.2 ± 0.775.3 ± 4.145.2 ± 3.555.8 ± 4.2
Drug-Loaded PEGylated NPs6.5 ± 0.588.1 ± 3.828.7 ± 2.965.4 ± 5.1

The data suggests that while PEGylation may slightly decrease the overall drug loading content, it can significantly improve encapsulation efficiency and provide a more controlled, pH-responsive drug release profile, which is advantageous for tumor-targeted drug delivery.

Cellular Uptake and Efficacy

The addition of a targeting ligand via the azide functionality is designed to enhance the cellular uptake of the nanoparticles by specific cell types, leading to improved therapeutic efficacy.

Table 4: In Vitro Cellular Uptake and Cytotoxicity

Nanoparticle FormulationCellular Uptake (Target Cells, %)Cellular Uptake (Non-Target Cells, %)IC50 (Target Cells, µg/mL)
Free Drug1001005.8
Non-Targeted PEGylated NPs35.2 ± 4.132.8 ± 3.912.4
Targeted PEGylated NPs85.7 ± 6.240.1 ± 4.52.1

These representative data highlight the significant increase in selective cellular uptake and the enhanced cytotoxic effect in target cells for nanoparticles functionalized with a targeting ligand. The improved performance underscores the potential of this surface modification strategy for developing advanced nanomedicines.

References

Application Notes and Protocols for Boc-NH-PEG11-CH2CH2N3 in Nanotechnology and Materials Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG11-CH2CH2N3 is a versatile, heterobifunctional linker molecule widely utilized in the fields of nanotechnology, materials science, and drug development. This polyethylene (B3416737) glycol (PEG)-based linker possesses two distinct functional groups: a tert-butyloxycarbonyl (Boc)-protected amine and a terminal azide (B81097) group. This unique architecture allows for a two-step, orthogonal conjugation strategy, making it an invaluable tool for the precise engineering of complex biomaterials, targeted drug delivery systems, and novel therapeutic constructs such as Proteolysis Targeting Chimeras (PROTACs).

The 11-unit PEG spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate. The azide group readily participates in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for efficient and specific ligation to alkyne- or strained alkyne-modified molecules and surfaces.[1][2] The Boc-protected amine provides a stable, masked primary amine that can be deprotected under acidic conditions to reveal a nucleophilic amine ready for conjugation to carboxylic acids, activated esters, or other electrophilic groups.

These application notes provide an overview of the key applications of this compound and detailed, representative protocols for its use in nanoparticle functionalization and bioconjugation.

Key Applications

  • Surface Modification of Nanoparticles: Introduction of the PEG linker onto the surface of nanoparticles (e.g., gold nanoparticles, quantum dots, polymeric micelles) to improve colloidal stability, reduce non-specific protein adsorption, and provide a reactive handle (azide) for further functionalization.

  • Targeted Drug Delivery: Conjugation to targeting ligands (e.g., antibodies, peptides, small molecules) on one end and a therapeutic payload or nanoparticle on the other, facilitating cell-specific delivery.

  • PROTAC Synthesis: As a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand in the synthesis of PROTACs for targeted protein degradation.[3][4][5]

  • Bioconjugation: Linking of biomolecules, such as proteins, peptides, or nucleic acids, to create novel research tools, diagnostics, or therapeutics.[1]

  • Materials Science: Development of functionalized hydrogels, polymers, and surfaces for applications in tissue engineering, biosensing, and diagnostics.

Physicochemical Properties

PropertyValue
Molecular Formula C29H58N4O13
Molecular Weight 670.79 g/mol
CAS Number 2395004-21-2
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMSO, DMF, DCM, and water

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles

This protocol describes a general two-step procedure for the functionalization of nanoparticles that display carboxylic acid groups on their surface.

Workflow Diagram:

G cluster_0 Step 1: Amine Deprotection cluster_1 Step 2: Amide Coupling Boc_PEG_N3 Boc-NH-PEG11-N3 TFA Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Boc_PEG_N3->TFA NH2_PEG_N3 H2N-PEG11-N3 TFA->NH2_PEG_N3  Deprotection Functionalized_NP N3-PEG-Functionalized Nanoparticle NH2_PEG_N3->Functionalized_NP  Conjugation NP_COOH Carboxylated Nanoparticle EDC_NHS EDC / NHS NP_COOH->EDC_NHS Activated_NP NHS-activated Nanoparticle EDC_NHS->Activated_NP  Activation Activated_NP->Functionalized_NP

Caption: Workflow for nanoparticle functionalization.

Materials:

  • This compound

  • Carboxylated nanoparticles (e.g., polymeric micelles, silica (B1680970) nanoparticles)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane or centrifugal filtration devices

Procedure:

Step 1: Boc Deprotection

  • Dissolve this compound in anhydrous DCM to a concentration of 10 mg/mL.

  • Add TFA to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).

  • The resulting residue, NH2-PEG11-CH2CH2N3, can be used directly in the next step or purified by chromatography if necessary.

Step 2: Amide Coupling to Nanoparticles

  • Disperse the carboxylated nanoparticles in MES buffer (0.1 M, pH 6.0).

  • Add EDC and NHS to the nanoparticle suspension. A 5-fold molar excess of EDC/NHS relative to the surface carboxyl groups is recommended as a starting point.

  • Allow the activation reaction to proceed for 30 minutes at room temperature with gentle stirring.

  • Dissolve the deprotected NH2-PEG11-CH2CH2N3 from Step 1 in the MES buffer and add it to the activated nanoparticle suspension. A 10-fold molar excess of the PEG linker relative to the carboxyl groups is recommended.

  • Adjust the pH of the reaction mixture to 7.2-7.5 and stir at room temperature overnight.

  • Purify the functionalized nanoparticles by dialysis against PBS or by using centrifugal filtration devices to remove unreacted PEG linker and coupling reagents.

  • Characterize the resulting azide-functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, and Fourier-Transform Infrared (FTIR) spectroscopy or X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the azide group.

Protocol 2: Click Chemistry Conjugation to an Alkyne-Modified Protein

This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of an azide-functionalized nanoparticle to a protein modified with a terminal alkyne.

Workflow Diagram:

G cluster_0 CuAAC Reaction NP_N3 N3-Functionalized Nanoparticle Catalyst CuSO4 / Sodium Ascorbate (B8700270) / Ligand (e.g., THPTA) NP_N3->Catalyst Protein_Alkyne Alkyne-Modified Protein Protein_Alkyne->Catalyst Conjugate Nanoparticle-Protein Conjugate Catalyst->Conjugate  Click Reaction

Caption: Workflow for CuAAC "click" conjugation.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • Alkyne-modified protein

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Centrifugal filtration devices for protein purification

Procedure:

  • Prepare stock solutions:

    • Azide-functionalized nanoparticles in degassed PBS.

    • Alkyne-modified protein in degassed PBS.

    • 20 mM CuSO4 in water.

    • 100 mM Sodium ascorbate in water (prepare fresh).

    • 100 mM THPTA in water.

  • In a reaction tube, combine the azide-functionalized nanoparticles and the alkyne-modified protein in the desired molar ratio in degassed PBS.

  • Add THPTA to the reaction mixture to a final concentration of 1 mM.

  • Add CuSO4 to a final concentration of 200 µM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, or at 4°C overnight. The reaction can be protected from light.

  • Purify the resulting nanoparticle-protein conjugate using centrifugal filtration to remove excess reagents and unconjugated protein.

  • Characterize the final conjugate using SDS-PAGE to confirm the increase in molecular weight of the protein, and functional assays to ensure the protein's activity is retained.

Illustrative Data

The following tables provide examples of the type of quantitative data that should be collected during the characterization of the synthesized materials.

Table 1: Characterization of Nanoparticles

SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Carboxylated Nanoparticles120 ± 50.15-35 ± 3
N3-PEG-Functionalized Nanoparticles145 ± 70.18-15 ± 2
Protein-Conjugated Nanoparticles160 ± 80.21-10 ± 2

Table 2: Protein Conjugation Efficiency

ParameterValue
Initial Protein Concentration1 mg/mL
Protein in Supernatant after Conjugation0.2 mg/mL
Conjugation Efficiency80%

Note: The protocols and data presented are for illustrative purposes and should be optimized for specific nanoparticles, biomolecules, and applications. The efficiency of each step should be carefully monitored and validated using appropriate analytical techniques.

References

Application Notes and Protocols for Boc-NH-PEG11-CH2CH2N3 in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG11-CH2CH2N3 is a versatile, heterobifunctional linker molecule widely utilized in biomedical research and drug development.[1][2] Its structure comprises a tert-butyloxycarbonyl (Boc)-protected amine, a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique combination of functional groups makes it an invaluable tool for a variety of applications in cell culture studies, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), targeted drug delivery, and cell surface engineering through bioconjugation and click chemistry.[3][4][5][6]

The PEG spacer enhances the aqueous solubility and biocompatibility of conjugates, potentially reducing non-specific binding and improving pharmacokinetic properties.[3] The azide moiety allows for covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two highly efficient and bioorthogonal "click chemistry" reactions.[5][7] The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to various molecules, such as targeting ligands or payloads, through amide bond formation.[3]

These application notes provide an overview of the key applications of this compound in cell culture, along with detailed protocols for its use in cell surface labeling and PROTAC-mediated protein degradation.

Key Applications

  • PROTAC Synthesis: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, forming a PROTAC. The length and composition of the PEG linker are critical for the efficacy of the resulting PROTAC.[8][9][10]

  • Targeted Drug Delivery: The bifunctional nature of this linker allows for the conjugation of a targeting moiety (e.g., an antibody or small molecule) to a therapeutic agent. This enables the specific delivery of drugs to target cells, potentially increasing efficacy and reducing off-target toxicity.

  • Cell Surface Engineering: Through click chemistry, molecules such as fluorescent dyes or biotin (B1667282) can be attached to the cell surface for imaging, tracking, or isolation of specific cell populations.[6]

  • Bioconjugation: This linker can be used to PEGylate proteins, peptides, or other biomolecules, which can improve their stability, solubility, and in vivo half-life.[11][12]

Quantitative Data Summary

The following tables provide representative quantitative data that can be obtained from cell culture studies utilizing conjugates synthesized with this compound.

Table 1: PROTAC-Mediated Degradation of Target Protein X in HEK293T Cells

PROTAC Concentration (nM)Mean Target Protein X Level (% of Vehicle Control)Standard DeviationDC50 (nM)Dmax (%)
01005.2
185.34.8
1052.16.19.5
5021.73.9
10010.22.589.8
5009.82.1

DC50: Concentration for 50% degradation. Dmax: Maximum degradation.

Table 2: Cell Viability of MCF-7 Cells after 48h Treatment with a this compound-Drug Conjugate

Conjugate Concentration (µM)Cell Viability (%)Standard DeviationIC50 (µM)
01004.5
0.198.23.8
185.75.1
1051.36.29.8
5025.44.9
10012.13.3

IC50: Concentration for 50% inhibition of cell viability.

Experimental Protocols

Protocol 1: Cell Surface Labeling with a Fluorescent Dye using this compound

This protocol describes a two-step process for labeling cell surface proteins. First, an alkyne-modified antibody targeting a cell surface antigen is introduced. Second, a fluorescent dye-azide conjugate, prepared using this compound, is attached via click chemistry.

Materials:

  • Cells expressing the target surface antigen

  • Alkyne-modified antibody against the target antigen

  • This compound

  • Fluorescent dye with an amine-reactive group (e.g., NHS ester)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (B128534)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Cell culture medium

Procedure:

  • Preparation of Fluorescent Dye-PEG11-Azide: a. Deprotect the Boc group from this compound by dissolving it in a solution of 50% TFA in dichloromethane (B109758) for 1 hour. b. Evaporate the solvent and TFA to obtain the amine-PEG11-azide. c. Dissolve the amine-PEG11-azide and the amine-reactive fluorescent dye in anhydrous DMF with triethylamine and stir overnight at room temperature in the dark. d. Purify the fluorescent dye-PEG11-azide conjugate using HPLC.

  • Cell Preparation: a. Plate cells in a suitable format (e.g., 24-well plate with coverslips for microscopy) and culture overnight.

  • Antibody Incubation: a. Dilute the alkyne-modified antibody in cold PBS containing 1% BSA. b. Wash the cells twice with cold PBS. c. Incubate the cells with the antibody solution for 1 hour at 4°C. d. Wash the cells three times with cold PBS to remove unbound antibody.

  • Click Chemistry Reaction: a. Prepare a fresh click reaction cocktail in PBS: 100 µM fluorescent dye-PEG11-azide, 50 µM CuSO4, 250 µM THPTA, and 2.5 mM sodium ascorbate. b. Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light. c. Wash the cells three times with PBS.

  • Imaging: a. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Mount the coverslips on microscope slides with an appropriate mounting medium. c. Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: PROTAC-Mediated Degradation of a Target Protein

This protocol outlines the treatment of cells with a PROTAC synthesized using this compound and the subsequent analysis of target protein degradation by Western blotting.

Materials:

  • Cells expressing the target protein

  • PROTAC synthesized with this compound

  • Cell culture medium

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (DMSO). c. Treat the cells with the different concentrations of the PROTAC and incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer on ice for 30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. c. Load equal amounts of protein per lane on an SDS-PAGE gel and run to separate the proteins by size. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. k. Strip the membrane and re-probe with the loading control antibody, or use a separate gel for the loading control.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Express the protein levels as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow_cell_labeling cluster_synthesis Probe Synthesis cluster_cell_labeling Cell Labeling Boc_PEG_N3 Boc-NH-PEG11-N3 Amine_PEG_N3 H2N-PEG11-N3 Boc_PEG_N3->Amine_PEG_N3 Deprotection Dye_PEG_N3 Dye-PEG11-N3 Amine_PEG_N3->Dye_PEG_N3 Dye_NHS Fluorescent Dye-NHS Dye_NHS->Dye_PEG_N3 Conjugation Clicked_Cells Fluorescently Labeled Cells Dye_PEG_N3->Clicked_Cells Click Chemistry (CuAAC/SPAAC) Cells Cells with Surface Antigen Labeled_Cells Antibody-labeled Cells Cells->Labeled_Cells Ab_Alkyne Alkyne-modified Antibody Ab_Alkyne->Labeled_Cells Incubation Labeled_Cells->Clicked_Cells Microscopy Fluorescence Microscopy Clicked_Cells->Microscopy

Caption: Workflow for cell surface labeling using this compound.

protac_workflow cluster_protac_synthesis PROTAC Synthesis cluster_cell_assay Cell-based Assay Boc_PEG_N3 Boc-NH-PEG11-N3 PROTAC_Intermediate POI Ligand-PEG11-NH2 Boc_PEG_N3->PROTAC_Intermediate Click Chemistry POI_Ligand POI Ligand (with alkyne) POI_Ligand->PROTAC_Intermediate E3_Ligase_Ligand E3 Ligase Ligand (with COOH) PROTAC Final PROTAC E3_Ligase_Ligand->PROTAC PROTAC_Intermediate->PROTAC Amide Coupling Cell_Treatment Treat cells with PROTAC PROTAC->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Western_Blot Western Blot Protein_Quant->Western_Blot Data_Analysis Data Analysis (Degradation %) Western_Blot->Data_Analysis

Caption: PROTAC synthesis and evaluation workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Synthesis with Boc-NH-PEG11-CH2CH2N3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of PROTAC® synthesis utilizing the Boc-NH-PEG11-CH2CH2N3 linker.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a long PEG linker like this compound in PROTAC synthesis?

A1: Long polyethylene (B3416737) glycol (PEG) linkers, such as the 11-unit PEG chain in this compound, offer several key advantages in PROTAC design. Their hydrophilicity can improve the solubility and cell permeability of the final PROTAC molecule, which is often a challenge for these large molecules.[1] The flexibility of the long PEG chain allows for greater conformational freedom, which can be crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] Additionally, the discrete length of the PEG chain allows for systematic optimization of the linker length to achieve optimal degradation efficacy.[]

Q2: What is the role of the Boc and azide (B81097) functional groups on this linker?

A2: this compound is a heterobifunctional linker designed for a modular and efficient PROTAC synthesis.

  • Boc (tert-Butyloxycarbonyl) group: This is a protecting group for the amine. It allows for the selective reaction of the azide group first. The Boc group can be removed under acidic conditions to expose the amine for subsequent conjugation, typically via an amide bond formation.

  • Azide (N3) group: This functional group is primarily used for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4] This reaction is highly efficient, proceeds under mild conditions, and has a high tolerance for other functional groups, making it ideal for the final ligation step in a complex PROTAC synthesis.

Q3: What are the most common reasons for low yield in the final PROTAC synthesis using this linker?

A3: Low yields in PROTAC synthesis with this linker can often be attributed to several factors:

  • Inefficient Boc-deprotection: Incomplete removal of the Boc group will result in a lower concentration of the reactive amine available for the subsequent coupling reaction.

  • Suboptimal "click" chemistry (CuAAC) conditions: The CuAAC reaction is sensitive to various factors, including the copper source, ligand, solvent, temperature, and the presence of oxygen. Inefficient catalysis can significantly reduce the yield of the final PROTAC.

  • Side reactions: The starting materials or intermediates may be prone to side reactions under the chosen reaction conditions.

  • Purification challenges: PROTACs with long PEG linkers can sometimes be challenging to purify due to their amphipathic nature, leading to product loss during workup and chromatography.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of PROTACs using this compound.

Problem 1: Low Yield in the Boc-Deprotection Step
Potential Cause Recommended Solution
Incomplete reaction - Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS. - Acid Concentration: Increase the concentration of trifluoroacetic acid (TFA). A common starting point is 20-50% TFA in dichloromethane (B109758) (DCM).
Degradation of starting material or product - Temperature Control: Perform the reaction at 0°C to minimize potential side reactions or degradation of sensitive functional groups on your molecule.
Workup issues - Volatile Salt Formation: Ensure complete removal of excess acid during the workup, as residual acid can interfere with subsequent steps. Co-evaporation with a non-polar solvent can be effective.
Problem 2: Low Yield in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Step
Potential Cause Recommended Solution
Catalyst Inactivation - Oxygen Sensitivity: The active Cu(I) catalyst is sensitive to oxygen. Degas all solvents and reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Fresh Reducing Agent: Prepare the sodium ascorbate (B8700270) solution fresh just before use, as it is prone to oxidation.
Poor Reagent Quality - Purity of Starting Materials: Ensure the purity of the azide- and alkyne-containing fragments. Impurities can inhibit the catalyst.
Suboptimal Reaction Conditions - Copper Source and Ligand: The choice of copper source (e.g., CuSO₄, CuI) and ligand (e.g., TBTA, THPTA) can significantly impact the reaction rate and yield. Consider screening different catalyst systems. - Solvent: The reaction is often performed in a mixture of solvents like t-BuOH/H₂O or DMF. The choice of solvent can affect the solubility of the reactants and the efficiency of the catalysis. - Temperature: While often run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the reaction rate, but should be used with caution to avoid degradation.
Side Reactions - Alkyne Homocoupling (Glaser coupling): This is a common side reaction. Ensure rigorous exclusion of oxygen and consider using a ligand that minimizes this side reaction.

Quantitative Data Summary

The following tables provide illustrative data on how reaction conditions can influence the yield of key steps in the synthesis of a PROTAC using a Boc-NH-PEG-Azide linker. Note: The actual yields will be highly dependent on the specific warhead and E3 ligase ligand used.

Table 1: Illustrative Yields for Boc-Deprotection of a Boc-NH-PEG11-Intermediate

Acid Solvent Temperature (°C) Reaction Time (h) Representative Yield (%)
TFA (20%)DCM25285-95
TFA (50%)DCM0 to 251>95
4M HCl in DioxaneDioxane25280-90

Table 2: Illustrative Yields for CuAAC Coupling of a PEG11-Azide Intermediate with an Alkyne-Functionalized Ligand

Copper Source Ligand Solvent Temperature (°C) Reaction Time (h) Representative Yield (%)
CuSO₄/NaAscNonet-BuOH/H₂O2512-2460-80
CuSO₄/NaAscTBTAt-BuOH/H₂O254-875-90
CuINoneDMF256-1270-85
CuSO₄/NaAscTHPTADMSO/H₂O402-4>90

Experimental Protocols

Protocol 1: Boc-Deprotection of this compound Intermediate

This protocol describes the removal of the Boc protecting group from a PROTAC intermediate where one of the ligands has been conjugated to the amine end of the linker.

Materials:

  • Boc-NH-PEG11-Ligand conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-NH-PEG11-Ligand conjugate in anhydrous DCM (concentration typically 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • The resulting crude amine-PEG11-Ligand TFA salt is often used in the next step without further purification.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final coupling of the azide-functionalized PEG11 linker intermediate with an alkyne-functionalized ligand.

Materials:

  • Amine-PEG11-Azide intermediate

  • Alkyne-functionalized ligand (e.g., warhead or E3 ligase ligand)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reaction vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a reaction vial, dissolve the Amine-PEG11-Azide intermediate (1.0 eq) and the alkyne-functionalized ligand (1.0-1.2 eq) in a mixture of t-BuOH and water (e.g., 1:1 v/v).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 0.5 M in water).

  • In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in water). If using TBTA, it can be added to the main reaction mixture or pre-mixed with the CuSO₄ solution.

  • To the degassed reaction mixture, add the sodium ascorbate solution (final concentration ~0.2-0.5 eq).

  • Add the CuSO₄·5H₂O solution (final concentration ~0.1 eq). If using TBTA, a 1:1 ratio with copper is common.

  • Seal the reaction vial and stir the mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, the crude PROTAC can be purified by preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow Boc_Linker This compound Coupling1 Amide Coupling Boc_Linker->Coupling1 Ligand1 Ligand 1 (e.g., E3 Ligase Ligand) Ligand1->Coupling1 Intermediate1 Boc-Protected Intermediate Coupling1->Intermediate1 Deprotection Boc Deprotection (TFA/DCM) Intermediate1->Deprotection Intermediate2 Amine-Azide Intermediate Deprotection->Intermediate2 CuAAC CuAAC 'Click' Chemistry (CuSO4/NaAsc) Intermediate2->CuAAC Ligand2 Ligand 2 (Alkyne-modified) (e.g., Warhead) Ligand2->CuAAC Final_PROTAC Final PROTAC CuAAC->Final_PROTAC Purification Purification (Prep-HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: A general workflow for PROTAC synthesis using a Boc-protected azide linker.

Troubleshooting_Low_Yield Start Low PROTAC Yield Check_Step Identify the problematic step: Boc Deprotection or CuAAC? Start->Check_Step Deprotection_Issue Boc Deprotection Issues Check_Step->Deprotection_Issue Deprotection CuAAC_Issue CuAAC Issues Check_Step->CuAAC_Issue CuAAC Incomplete_Rxn Incomplete Reaction? Deprotection_Issue->Incomplete_Rxn Catalyst_Problem Catalyst Inactivation? CuAAC_Issue->Catalyst_Problem Solution1 Increase acid concentration or reaction time Incomplete_Rxn->Solution1 Yes Conditions_Problem Suboptimal Conditions? Catalyst_Problem->Conditions_Problem No Solution2 Degas solvents, use fresh reducing agent Catalyst_Problem->Solution2 Yes Solution3 Screen different Cu sources, ligands, and solvents Conditions_Problem->Solution3 Yes

Caption: A decision tree for troubleshooting low PROTAC synthesis yield.

References

Navigating Solubility Challenges with Boc-NH-PEG11-CH2CH2N3: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - Researchers and drug development professionals working with the heterobifunctional linker Boc-NH-PEG11-CH2CH2N3 now have a dedicated technical resource to address common solubility challenges. This support center provides a comprehensive troubleshooting guide, frequently asked questions (FAQs), and detailed protocols to ensure seamless integration of this versatile molecule into their research and development workflows.

This compound is a valuable tool in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). Its polyethylene (B3416737) glycol (PEG) spacer is specifically designed to enhance aqueous solubility, a critical factor for the successful formulation and application of novel therapeutics.[1][2] However, researchers may still encounter solubility issues depending on the specific experimental conditions and solvents used. This guide aims to provide practical solutions to these challenges.

Troubleshooting Guide: Low Solubility of this compound

Low solubility can manifest as a hazy or cloudy solution, visible precipitate, or difficulty in achieving the desired concentration. The following Q&A format addresses specific issues and provides actionable steps for resolution.

Question: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

Answer: Direct dissolution in aqueous buffers can be challenging due to the hydrophobic Boc protecting group. It is recommended to first prepare a stock solution in an appropriate organic solvent.

  • Recommended Solvents: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are excellent choices for creating a concentrated stock solution.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution by dissolving the compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution in DMSO is a common starting point.

    • Once fully dissolved, the stock solution can be added dropwise to the aqueous buffer with gentle vortexing or stirring to achieve the desired final concentration. Avoid adding the stock solution too quickly, as this can cause localized precipitation.

Question: I've prepared a stock solution in DMSO, but I see a precipitate when I add it to my aqueous reaction mixture. How can I prevent this?

Answer: Precipitation upon addition to an aqueous medium often indicates that the final concentration of the organic solvent is insufficient to maintain solubility or that the compound is "crashing out."

  • Solvent Percentage: Ensure that the final concentration of the organic co-solvent (e.g., DMSO) in your aqueous mixture is sufficient. This may require some optimization, but a final concentration of 1-5% (v/v) DMSO is often well-tolerated in biological assays.

  • Temperature Effects: Consider the temperature of your aqueous solution. Chilled solutions may decrease the solubility of the compound. If your experimental protocol allows, try adding the stock solution to the aqueous buffer at room temperature before cooling, if necessary.

  • pH Considerations: While the this compound itself is not highly pH-sensitive, the pH of the buffer can influence the solubility of other components in your reaction, which might indirectly affect the solubility of the linker. Ensure the pH of your buffer is appropriate for all components.

Question: Can I use other organic solvents to prepare my stock solution?

Answer: Yes, other organic solvents can be used, but their compatibility with your downstream application must be considered.

  • Alternative Solvents: Dichloromethane (DCM) and chloroform (B151607) are also suitable solvents for Boc-NH-PEG-N3 compounds. Ethanol or other alcohols may also be used, but their higher volatility and potential to interact with certain biological molecules should be taken into account.

  • Solvent Miscibility: Always ensure that the organic solvent used for the stock solution is miscible with the aqueous phase of your experiment.

Question: I am still experiencing solubility issues. Are there any other techniques I can try?

Answer: If the above steps do not resolve the issue, you can try the following:

  • Sonication: Briefly sonicating the solution in a water bath can help to break up small aggregates and promote dissolution.

  • Gentle Warming: Gentle warming (e.g., to 37°C) can increase the solubility of many compounds. However, be cautious and ensure that this will not degrade the linker or other components in your experiment. Always refer to the product's stability information. Recommended storage for this compound is at -5°C in a dry environment, protected from sunlight.[1]

Solubility Data Summary

While specific quantitative solubility data for this compound is not extensively published, the following table provides a summary of known and inferred solubility information based on its structural properties and data from similar PEGylated compounds.

SolventTypeSolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticGood (e.g., 10 mM)Recommended for preparing concentrated stock solutions.
N,N-Dimethylformamide (DMF)Polar AproticGoodAnother excellent choice for stock solution preparation.
Dichloromethane (DCM)ChlorinatedSolubleUseful for organic synthesis applications.
ChloroformChlorinatedSolubleAn alternative chlorinated solvent.
WaterAqueousSparingly SolubleDirect dissolution is difficult; use of a co-solvent is recommended. The PEG spacer is intended to boost water solubility.[1]
Phosphate-Buffered Saline (PBS)Aqueous BufferPoorDirect dissolution is not recommended. Add from an organic stock solution.
EthanolPolar ProticLikely SolubleMay be used as a co-solvent, but check compatibility with the experimental system.

Experimental Protocols

General Protocol for Preparing an Aqueous Solution of this compound

This protocol outlines the standard procedure for preparing a working solution of this compound in an aqueous buffer for use in bioconjugation or other biological applications.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Equilibrate: Allow the vial containing this compound to warm to room temperature before opening.

  • Prepare Stock Solution:

    • Add the appropriate volume of anhydrous DMSO to the vial to create a stock solution of a desired concentration (e.g., 10 mM).

    • Vortex gently until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Prepare Working Solution:

    • Add the desired volume of the target aqueous buffer to a sterile microcentrifuge tube.

    • While gently vortexing the buffer, add the required volume of the this compound stock solution dropwise.

    • Continue to vortex for a few seconds to ensure homogeneity.

  • Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use.

Visualizing the Troubleshooting Workflow

To further aid researchers, the following diagram illustrates the logical steps to troubleshoot solubility issues with this compound.

Troubleshooting_Workflow Troubleshooting Low Solubility of this compound start Start: Low Solubility Observed check_solvent Is the compound being dissolved directly in an aqueous buffer? start->check_solvent use_organic_stock Prepare a concentrated stock solution in anhydrous DMSO or DMF. check_solvent->use_organic_stock Yes check_precipitation Is there precipitation after adding the stock solution to the aqueous buffer? check_solvent->check_precipitation No use_organic_stock->check_precipitation optimize_addition 1. Add stock solution dropwise to buffer with stirring. 2. Ensure final organic solvent concentration is sufficient (e.g., 1-5%). 3. Consider temperature and pH of the buffer. check_precipitation->optimize_addition Yes success Solution is clear. Proceed with experiment. check_precipitation->success No further_troubleshooting Still experiencing issues? optimize_addition->further_troubleshooting advanced_techniques Try gentle warming (e.g., 37°C) or brief sonication to aid dissolution. further_troubleshooting->advanced_techniques Yes further_troubleshooting->success No advanced_techniques->success end Consult manufacturer's technical support. advanced_techniques->end If issues persist

Caption: A step-by-step workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound and its solutions? A1: The solid compound should be stored at -5°C, kept dry, and protected from sunlight.[1] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q2: Is this compound suitable for use in live-cell experiments? A2: Yes, as a component of PROTACs, it is designed for use in cellular systems. However, it is crucial to determine the tolerance of your specific cell line to the final concentration of the organic co-solvent (e.g., DMSO).

Q3: How does the Boc protecting group affect solubility? A3: The tert-Butyloxycarbonyl (Boc) group is relatively non-polar, which can decrease the aqueous solubility of the molecule. This is why dissolving the compound in an organic solvent before introducing it to an aqueous environment is recommended.

Q4: Where is this compound typically used? A4: It is primarily used in medical research, drug-release studies, nanotechnology, and new materials research.[1] Specifically, it serves as a PEG-based PROTAC linker for the synthesis of molecules that target proteins for degradation.[1][3][4] It is also a click chemistry reagent, with the azide (B81097) group reacting with alkynes.[4]

References

Technical Support Center: Navigating Side Reactions in Azide-Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and mitigate common side reactions encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during CuAAC reactions?

A1: The most prevalent side reactions in CuAAC include:

  • Staudinger Reduction: The reduction of the azide (B81097) to an amine, typically mediated by phosphine-containing reagents.

  • Oxidative Homocoupling of Alkynes (Glaser Coupling): The dimerization of terminal alkynes, which is promoted by the presence of Cu(II) and oxygen.[1]

  • Formation of Reactive Oxygen Species (ROS): The generation of ROS by the combination of the copper catalyst and a reducing agent like sodium ascorbate (B8700270) can lead to the degradation of sensitive substrates.[2][3]

  • Formation of Regioisomers: In the absence of a copper catalyst, the thermal reaction can produce a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[4]

  • Loss of Azide Moiety: In some cases, the azide functional group can be lost from the starting material without the formation of the desired triazole product. This can be due to azide instability or reaction with other components in the mixture.

Q2: My click reaction is not working or giving low yields. What are the first things I should check?

A2: For low or no product yield, consider the following troubleshooting steps:

  • Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by oxygen.[1] Ensure your reaction is properly deoxygenated and that you are using a fresh, effective reducing agent.

  • Reagent Quality: Verify the purity and integrity of your azide and alkyne starting materials. Azides, in particular, can be unstable and should be stored correctly.

  • Reaction Conditions: Optimize solvent, pH, temperature, and concentrations of all reactants. For biological applications, using a pH between 7.0 and 7.5 is a good starting point.

  • Steric Hindrance: If the azide or alkyne is sterically hindered, the reaction may be slow or inefficient.[2] Consider increasing the reaction temperature or using a longer reaction time.

Troubleshooting Guides for Specific Side Reactions

Staudinger Reduction of Azides

The Staudinger reduction is a chemical reaction in which an azide is converted to an amine through the action of a phosphine (B1218219).[5] This can be an unwanted side reaction in CuAAC if phosphine-containing reagents are present.

Issue: Formation of an amine byproduct instead of the expected triazole.

Potential Causes:

  • Use of phosphine-based ligands for the copper catalyst (e.g., triphenylphosphine).[6]

  • Presence of phosphine-based reducing agents (e.g., TCEP).

  • Contamination of reagents with phosphines.

Troubleshooting Workflow:

Staudinger_Troubleshooting start Amine byproduct detected? check_ligand Are you using a phosphine-based ligand? start->check_ligand Yes end Problem Resolved start->end No change_ligand Switch to a non-phosphine ligand (e.g., THPTA, TBTA). check_ligand->change_ligand Yes check_reducing_agent Is a phosphine-based reducing agent being used? check_ligand->check_reducing_agent No change_ligand->end change_reducing_agent Use a non-phosphine reducing agent like sodium ascorbate. check_reducing_agent->change_reducing_agent Yes check_purity Check purity of all reagents for phosphine contamination. check_reducing_agent->check_purity No change_reducing_agent->end purify_reagents Purify reagents if contamination is suspected. check_purity->purify_reagents Yes check_purity->end No purify_reagents->end

Troubleshooting Staudinger Reduction

Experimental Protocol to Avoid Staudinger Reduction:

  • Ligand Selection: Avoid phosphine-based ligands. Utilize nitrogen-based chelating ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) for aqueous systems or tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for organic solvents.[7] THPTA is generally preferred for its superior performance in aqueous media.[8]

  • Reducing Agent: Use sodium ascorbate as the reducing agent to generate Cu(I) from a Cu(II) source like CuSO₄. Prepare the sodium ascorbate solution fresh for each experiment.[9]

  • Reagent Purity: Ensure all reagents are free from phosphine contamination.

Oxidative Homocoupling of Alkynes (Glaser Coupling)

Glaser coupling is the dimerization of terminal alkynes in the presence of a copper catalyst and an oxidant, typically oxygen.[1]

Issue: Formation of a diyne byproduct, consuming the alkyne starting material.

Potential Causes:

  • Presence of dissolved oxygen in the reaction mixture.

  • Insufficient amount of reducing agent to maintain the copper in the Cu(I) state.

Troubleshooting Workflow:

Glaser_Coupling_Troubleshooting start Diyne byproduct detected? check_deoxygenation Was the reaction mixture deoxygenated? start->check_deoxygenation Yes end Problem Resolved start->end No deoxygenate Deoxygenate solvents and reaction mixture by sparging with an inert gas (Ar or N2). check_deoxygenation->deoxygenate No check_reducing_agent Is there a sufficient excess of reducing agent? check_deoxygenation->check_reducing_agent Yes deoxygenate->end increase_reducing_agent Increase the concentration of sodium ascorbate. check_reducing_agent->increase_reducing_agent No check_reducing_agent->end Yes increase_reducing_agent->end

Troubleshooting Glaser Coupling

Experimental Protocol for Anaerobic CuAAC to Prevent Glaser Coupling:

  • Solvent Degassing: Before preparing any solutions, thoroughly degas all solvents (e.g., water, t-BuOH, DMSO) by bubbling a stream of inert gas (argon or nitrogen) through them for at least 30 minutes.

  • Reaction Setup: Assemble the reaction vessel under a positive pressure of inert gas.

  • Reagent Addition: Add the degassed solvents, azide, and alkyne to the reaction vessel.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by mixing the copper source (e.g., CuSO₄) and ligand (e.g., THPTA) in degassed solvent.

  • Initiation: Add the catalyst solution to the reaction mixture, followed by the freshly prepared, degassed solution of sodium ascorbate to initiate the reaction.

  • Reaction Conditions: Maintain the reaction under an inert atmosphere for its entire duration.

ConditionRecommendationRationale
Atmosphere Anaerobic (Argon or Nitrogen)Prevents oxidation of Cu(I) to Cu(II), which catalyzes Glaser coupling.[3]
Reducing Agent Excess Sodium AscorbateEnsures the copper remains in the catalytically active Cu(I) state.[10]
Formation of Reactive Oxygen Species (ROS)

The combination of a copper catalyst and a reducing agent like sodium ascorbate in the presence of oxygen can generate reactive oxygen species (ROS), which can degrade sensitive substrates, particularly biomolecules.[2][3]

Issue: Degradation of starting materials or product, especially when working with proteins or other sensitive biomolecules.

Potential Causes:

  • Presence of oxygen in the reaction mixture.

  • Reaction of the Cu(I)/Cu(II)/ascorbate system with dissolved oxygen.[3]

Mitigation Strategies:

ROS_Mitigation start Substrate degradation observed? use_ligand Use a copper-chelating ligand (e.g., THPTA). start->use_ligand Yes end Degradation Minimized start->end No ligand_ratio Ensure a sufficient ligand-to-copper ratio (e.g., 5:1). use_ligand->ligand_ratio add_scavenger Add a ROS scavenger like aminoguanidine. ligand_ratio->add_scavenger anaerobic Perform the reaction under anaerobic conditions. add_scavenger->anaerobic anaerobic->end

References

Purification strategies for Boc-NH-PEG11-CH2CH2N3 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Boc-NH-PEG11-CH2CH2N3 conjugates. This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers, scientists, and drug development professionals in achieving high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the polyethylene (B3416737) glycol (PEG) chain. PEGylated compounds are known to exhibit difficult chromatographic behavior on normal-phase silica (B1680970) gel, often resulting in broad peaks or significant streaking on TLC plates and poor separation during column chromatography.[1][2] This is due to the numerous ether oxygens in the PEG backbone interacting strongly with the acidic silica surface.[2]

Q2: Which chromatographic method is recommended for this conjugate?

A2: For routine laboratory scale (<1g), silica gel flash column chromatography is the most common method. However, it requires careful optimization of the solvent system. For very high purity requirements or for separating closely related impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a superior but more resource-intensive alternative.[][4]

Q3: How can I visualize the this compound conjugate on a TLC plate?

A3: The conjugate lacks a strong UV chromophore, so visualization under a UV lamp may be ineffective. Staining is essential. The recommended stains for PEG-containing compounds are:

  • Modified Dragendorff's stain: Highly effective for detecting the PEG chain.[1]

  • Potassium Permanganate (B83412) (KMnO₄) stain: A good general stain for compounds that can be oxidized.

  • Iodine Chamber: A simple and often effective method for many organic compounds.[5]

  • Ninhydrin stain: This will NOT work for the product as the amine is Boc-protected. However, it can be useful for detecting the deprotected amine starting material or byproducts if the reaction involves deprotection.

Q4: What are the likely impurities I might encounter?

A4: Common impurities include:

  • Unreacted starting materials (e.g., Boc-NH-PEG11-OH or a corresponding tosylate/mesylate).

  • Reagents from the azidation step (e.g., excess sodium azide).

  • Byproducts from the synthesis, such as small amounts of the corresponding dimer or compounds with different PEG lengths.

  • Partially degraded product, especially if harsh conditions were used.

Q5: Is it possible to use a non-chromatographic purification method?

A5: For this specific molecule, non-chromatographic methods like precipitation or extraction are unlikely to provide sufficient purity to remove closely related organic impurities. They are, however, useful for an initial workup to remove inorganic salts or highly polar reagents before proceeding to chromatography.

Purification Troubleshooting Guide

Problem 1: My compound streaks badly on the TLC plate instead of forming a compact spot.

  • Cause: Strong interaction between the PEG chain and the silica gel stationary phase. This is a very common issue with PEGylated molecules.[1]

  • Solution 1: Modify the Mobile Phase. Add a small amount of a more polar, competitive solvent to reduce interaction with the silica. For a Dichloromethane (DCM) based system, try adding a small percentage of Ethanol (EtOH) or Isopropanol (IPA) instead of or in addition to Methanol (MeOH). A 1:1 mixture of EtOH/IPA has been reported to improve separation.[1]

  • Solution 2: Spot from a Different Solvent. Ensure the sample is dissolved in a solvent of minimal polarity (like DCM) for spotting. Spotting from a highly polar solvent can disrupt the stationary phase at the origin and cause streaking.

  • Solution 3: Use Treated Plates. Consider using TLC plates that have been treated (e.g., buffered to be slightly basic) if you suspect the compound is sensitive to the acidity of standard silica.

Problem 2: I can't achieve good separation between my product and an impurity during column chromatography.

  • Cause: The chosen solvent system (eluent) does not have sufficient selectivity for the two compounds.

  • Solution 1: Switch Solvent Components. If you are using a standard Ethyl Acetate/Hexane or DCM/MeOH system, try alternative solvent families. For PEG compounds, systems like Chloroform/Ethanol/Isopropanol can offer different selectivity.[1]

  • Solution 2: Use a Shallow Gradient. Instead of running the column isocratically (with a single solvent mixture), use a very slow, shallow gradient. For example, start with 1% MeOH in DCM and slowly increase to 5% over many column volumes. This can resolve compounds with very similar Rf values.

  • Solution 3: Dry Load the Sample. If the crude material has poor solubility in the starting eluent, it can lead to poor loading and band broadening. Adsorbing the crude product onto a small amount of silica gel and loading the dry powder onto the column ("dry loading") ensures a narrow starting band and often improves separation.[6]

Problem 3: My compound seems to have decomposed on the silica column.

  • Cause: The Boc-protecting group is sensitive to acid. Standard silica gel is slightly acidic and can cause partial or complete deprotection of the Boc group, leading to multiple spots on TLC and a complex mixture in the collected fractions.

  • Solution 1: Neutralize the Silica. Pre-treat the silica gel by slurrying it in the starting eluent containing a small amount of a volatile base, such as triethylamine (B128534) (~0.1-0.5%). This neutralizes the acidic sites. Ensure your compound is stable to basic conditions first.

  • Solution 2: Use Alternative Stationary Phases. Consider using a less acidic stationary phase like neutral alumina (B75360) or Florisil. However, elution conditions will need to be completely re-developed.[7]

  • Solution 3: Switch to Reverse-Phase Chromatography. If stability on silica is a persistent issue, RP-HPLC is the best alternative as it operates under different chemical principles.[]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Using a pencil, gently draw a thin starting line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount (~1 mg) of your crude product in a minimal volume (~50 µL) of a suitable solvent like DCM or Chloroform.

  • Spotting: Using a capillary tube, carefully spot a small amount of the solution onto the starting line. Aim for a spot size of 1-2 mm in diameter.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the starting line.[8] Close the chamber and allow the solvent to travel up the plate by capillary action.

  • Analysis: Once the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[8]

  • Visualization: After the plate has dried, visualize the spots using an iodine chamber and/or by dipping it into a potassium permanganate or modified Dragendorff's stain.

  • Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Protocol 2: Silica Gel Flash Column Chromatography
  • Solvent System Selection: Based on TLC analysis, choose an eluent system that gives your desired product an Rf value of approximately 0.2-0.3.[7]

  • Column Packing (Wet Packing):

    • Place a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

    • Fill the column with the chosen non-polar solvent (e.g., Hexane or DCM).

    • In a separate beaker, create a slurry of silica gel in the same solvent.

    • Gently pour the slurry into the column, tapping the side to ensure even packing. Avoid air bubbles.

    • Once the silica has settled, add another layer of sand on top to protect the surface.[6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a suitable solvent (e.g., DCM).

    • Add 5-10 times the mass of silica gel relative to your crude product.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[6]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply positive pressure (flash chromatography) and begin collecting fractions.

    • If using a gradient, start with a less polar mixture and gradually increase the polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified conjugate.

Protocol 3: Reverse-Phase HPLC (Analytical & Preparative)
  • Column: A C18 or C4 stationary phase column is recommended.[4][9]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Preparation: Dissolve the sample in a small amount of the initial mobile phase mixture or a compatible solvent like DMSO. Filter the sample through a 0.22 µm syringe filter.

  • Gradient Elution: Run a linear gradient, for example, from 20% B to 80% B over 30 minutes. The exact gradient will need to be optimized for your specific separation.

  • Detection: Monitor the elution using a UV detector (e.g., at 214 nm for the amide bond) and/or an Evaporative Light Scattering Detector (ELSD), which is more sensitive for PEG chains.

  • Fraction Collection: For preparative runs, collect fractions corresponding to the desired product peak.

  • Post-Purification: Combine the pure fractions and remove the organic solvent (Acetonitrile). The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final product as a TFA salt.

Data Presentation

Table 1: Example TLC Solvent Systems for this compound
Solvent System (v/v)Typical Product RfObservations
100% Ethyl Acetate< 0.1Minimal movement, significant streaking.
5% Methanol in DCM~ 0.35Moderate streaking, but usable for monitoring.
10% Methanol in DCM~ 0.50Increased streaking, less separation from polar impurities.
5% (1:1 EtOH/IPA) in CHCl₃~ 0.40Reduced streaking compared to MeOH systems, tighter spots.[1]
50% Acetone in Hexanes~ 0.30Can provide good separation, but solubility might be an issue.[5]

Note: Rf values are approximate and can vary based on plate manufacturer, humidity, and temperature.

Table 2: Comparison of Purification Strategies
ParameterFlash Chromatography (Silica)Reverse-Phase HPLC
Principle Normal-Phase AdsorptionReversed-Phase Partitioning
Stationary Phase Polar (Silica Gel)Non-polar (C18 or C4)
Typical Eluent Non-polar organic mixtures (DCM/MeOH)Polar aqueous mixtures (Water/Acetonitrile + TFA)
Resolution Moderate to GoodVery High
Scale mg to multi-gramµg to gram (scale-dependent)
Cost LowHigh
Key Advantage High throughput, low cost for large scale.Superior separation of close impurities and isomers.[]
Key Disadvantage Prone to streaking/poor separation for PEGs.[1]Lower throughput, requires specialized equipment.

Visualizations

G cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Post-Purification Crude Crude Boc-NH-PEG11-N3 Product Mixture TLC TLC Analysis to Develop Solvent System Crude->TLC Load Dry Load Crude onto Silica Gel Column TLC->Load Elute Elute with Gradient (e.g., 1-10% MeOH in DCM) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Final Pure Product Evap->Final

Caption: Standard workflow for purifying the conjugate via flash chromatography.

G Start Start: Crude Product Boc-NH-PEG11-N3 Purity High Purity (>98%) Required? Start->Purity Scale Scale > 1 gram? Purity->Scale  No RPHPLC Use Preparative RP-HPLC Purity->RPHPLC  Yes Flash Use Silica Gel Flash Chromatography Scale->Flash  Yes Optimize Optimize Flash Method (Gradient, Dry Load) Scale->Optimize  No Optimize->Flash

Caption: Decision tree for selecting the appropriate purification strategy.

G Start Problem: Low Purity After Column CheckTLC Did TLC show good separation beforehand? Start->CheckTLC Band Was the product loaded as a narrow band? CheckTLC->Band  Yes Sol_Redevelop Solution: Redevelop TLC with different solvent systems CheckTLC->Sol_Redevelop  No Overload Was the column overloaded (>5% w/w)? Band->Overload  Yes Sol_DryLoad Solution: Use dry loading technique to narrow the band Band->Sol_DryLoad  No Sol_ReduceLoad Solution: Reduce sample load; use a larger column Overload->Sol_ReduceLoad  Yes Sol_Gradient Solution: Use a shallower elution gradient Overload->Sol_Gradient  No

Caption: Troubleshooting flowchart for low purity after column chromatography.

References

Technical Support Center: Enhancing SPAAC Reactions with Sterically Hindered Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with sterically hindered alkynes. Here, you will find troubleshooting guidance and frequently asked questions to help optimize your experiments for improved efficiency and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during SPAAC reactions with sterically hindered alkynes.

Question: My SPAAC reaction is slow or incomplete. What are the potential causes and solutions?

Answer:

Slow or incomplete reactions are a common challenge when working with sterically demanding substrates. The molecular environment surrounding the alkyne and azide (B81097) groups can impede their ability to react.[1] Several factors can be optimized to improve the reaction kinetics:

  • Increase Reactant Concentration: Based on the law of mass action, increasing the concentration of the azide and/or the cyclooctyne (B158145) can lead to a faster reaction.[2][3] If solubility is an issue, consider using organic co-solvents.

  • Elevate the Temperature: Increasing the reaction temperature can accelerate the reaction rate.[4] Reactions are often performed between 25°C and 37°C.[2] However, it is crucial to consider the thermal stability of your molecules, as higher temperatures can lead to degradation or precipitation, especially for sensitive biomolecules like proteins.[4][5]

  • Optimize pH: The pH of the reaction buffer can influence the reaction rate. Generally, higher pH values tend to increase SPAAC reaction rates.[6] However, this effect can be buffer-dependent.[6] For example, HEPES buffer has shown less pH-dependence in some cases.[6][7]

  • Incorporate a PEG Spacer: The introduction of a polyethylene (B3416737) glycol (PEG) linker between the cyclooctyne and the molecule of interest can significantly enhance reaction rates.[4][6] The spacer extends the reactive group away from the bulk of the molecule, reducing steric hindrance and improving its accessibility.[1] The inclusion of a PEG linker has been demonstrated to increase reaction rates by an average of 31 ± 16%.[6][7]

  • Solvent Choice: While SPAAC is valued for its biocompatibility in aqueous buffers, the choice of solvent can impact the reaction rate.[5] The use of organic co-solvents like DMSO should be carefully evaluated, as high concentrations can be detrimental to biomolecules.[5] Some studies have indicated that more aqueous solvent systems can result in faster SPAAC reactions.[6]

Question: I'm observing low yields and multiple products. What could be the cause?

Answer:

Low yields and the presence of multiple products can stem from side reactions or impure starting materials.

  • Side Reactions: While SPAAC is highly specific, some cyclooctyne reagents, such as DBCO, have been reported to react with cysteine residues under certain conditions.[4] To mitigate this, consider lowering the reaction temperature or reducing the reaction time.

  • Purity of Reagents: Ensure the purity of your sterically hindered alkyne and azide-containing molecules. Impurities can lead to unexpected side products and make purification more challenging.

  • Choice of Cyclooctyne: Some cyclooctynes are more prone to side reactions and degradation. Cyclododecyne (B74940), for example, has lower ring strain than cyclooctynes like DBCO, making it less reactive but also less susceptible to side reactions.[2]

Frequently Asked Questions (FAQs)

Question: Which cyclooctyne is best suited for reactions with sterically hindered alkynes?

Answer:

The choice of cyclooctyne is critical and depends on the balance between reactivity and stability required for your specific application.

  • High Reactivity: For challenging, sterically hindered systems, highly reactive cyclooctynes are often preferred. Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) are widely used due to their high reactivity.[5][8] Modifications to the cyclooctyne structure, such as the introduction of fluorine atoms (e.g., DIFO), can further enhance reaction rates.[3]

  • Stability and Controlled Reactivity: In instances where a slower, more controlled conjugation is desired, or if side reactions are a concern, a less strained alkyne like cyclododecyne may be a suitable option.[2]

Question: How can I effectively monitor the progress of my SPAAC reaction?

Answer:

Monitoring the reaction is crucial for optimization and determining the endpoint. A common method is UV-Vis spectrophotometry, which tracks the disappearance of the DBCO absorbance peak around 309 nm.[4]

Quantitative Data Summary

The following table summarizes the second-order rate constants for the SPAAC reaction between various cyclooctynes and benzyl (B1604629) azide, providing a comparison of their relative reactivities.

Cyclooctyne DerivativeSecond-Order Rate Constant (M⁻¹ s⁻¹)
[9+1]CPP2.2 x 10⁻³
[11+1]CPP4.5 x 10⁻⁴

Data sourced from a study monitoring the reaction via quantitative ¹H NMR in deuterated DMSO at 25°C.[1]

Experimental Protocols

Protocol 1: General Procedure for a SPAAC Reaction with a Sterically Hindered Alkyne
  • Reagent Preparation:

    • Dissolve the sterically hindered alkyne-containing molecule and the azide-functionalized molecule in a compatible solvent (e.g., aqueous buffer, DMSO).

    • Prepare stock solutions of known concentrations.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne and azide solutions. A common starting point is a 1.5 to 2-fold molar excess of the less sterically hindered component.

    • Ensure thorough mixing.

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).[2]

    • If necessary, protect the reaction from light, depending on the stability of your compounds.

  • Monitoring:

    • At regular intervals, withdraw aliquots from the reaction mixture for analysis (e.g., by UV-Vis, LC-MS, or NMR) to monitor the consumption of starting materials and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, the desired product can be purified using standard techniques such as chromatography (e.g., size-exclusion, reverse-phase) or dialysis.[2]

Protocol 2: Monitoring SPAAC Reaction Progress via UV-Vis Spectrophotometry

This protocol is suitable for reactions involving DBCO or other cyclooctynes with a distinct UV absorbance.

  • Spectrophotometer Setup:

    • Set a UV-Vis spectrophotometer to measure the absorbance at the λmax of the cyclooctyne (e.g., ~309 nm for DBCO).[4]

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. The initial concentration of the cyclooctyne should provide an absorbance value within the linear range of the instrument.

    • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the spectrophotometer.[4]

  • Data Acquisition:

    • Initiate the reaction by adding the cyclooctyne-containing reagent to the cuvette with the azide-modified molecule.

    • Immediately begin monitoring the decrease in absorbance at the specified wavelength over time.[4]

    • Record data points at regular intervals until the absorbance stabilizes, indicating reaction completion.[4]

  • Data Analysis:

    • For a pseudo-first-order reaction (where one reactant is in significant excess), plot the natural logarithm of the cyclooctyne concentration (proportional to absorbance) versus time.

    • The plot should be linear, and the negative of the slope corresponds to the pseudo-first-order rate constant.[4]

Visualizations

SPAAC_Troubleshooting_Workflow Start Start: Slow or Incomplete SPAAC Reaction Check_Concentration Increase Reactant Concentration Start->Check_Concentration Step 1 Check_Temp Increase Temperature (25-37°C) Check_Concentration->Check_Temp Step 2 Check_pH Optimize pH (e.g., pH 8.0-8.5) Check_Temp->Check_pH Step 3 Check_Cyclooctyne Switch to More Reactive Cyclooctyne (e.g., DBCO, BCN) Check_pH->Check_Cyclooctyne Step 4 Add_Linker Incorporate PEG Linker to Reduce Hindrance Check_Cyclooctyne->Add_Linker Step 5 Evaluate Evaluate Improvement Add_Linker->Evaluate Success Reaction Optimized Evaluate->Success Yes Failure Further Optimization Needed / Consult Literature Evaluate->Failure No

Caption: Troubleshooting workflow for slow SPAAC reactions.

Factors_Influencing_SPAAC Core SPAAC Reaction Efficiency with Sterically Hindered Alkynes Steric_Hindrance Steric Hindrance Steric_Hindrance->Core decreases Cyclooctyne_Choice Cyclooctyne Reactivity (e.g., DBCO > Cyclododecyne) Cyclooctyne_Choice->Core influences Reaction_Conditions Reaction Conditions Reaction_Conditions->Core influences Concentration Concentration Reaction_Conditions->Concentration Temperature Temperature Reaction_Conditions->Temperature pH pH Reaction_Conditions->pH Solvent_System Solvent System Solvent_System->Core influences Linker_Presence PEG Linker Linker_Presence->Steric_Hindrance mitigates

Caption: Key factors influencing SPAAC reaction efficiency.

References

Technical Support Center: Stability of Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common stability issues encountered with Boc-protected amines during storage.

Frequently Asked Questions (FAQs)

Q1: How stable are Boc-protected amines during long-term storage?

Boc-protected amines are generally stable compounds, particularly when stored under appropriate conditions.[][2][3] The tert-butyloxycarbonyl (Boc) protecting group is robust and resistant to a variety of nucleophilic and basic conditions.[][4][5] With proper storage, Boc-protected amino acids and other amines can be stored for extended periods without significant decomposition.[][2][3]

Q2: What are the primary factors that can cause degradation of Boc-protected amines during storage?

The primary factor leading to the degradation of Boc-protected amines is exposure to acidic conditions.[][6][7][8] The Boc group is designed to be labile (easily removed) under acidic treatment.[][7][8] Even trace amounts of acid in the storage container or atmosphere can lead to the slow removal of the Boc group over time. Other factors that can contribute to degradation include:

  • Moisture: The presence of water can facilitate hydrolysis, especially if acidic conditions are present.

  • Elevated Temperatures: While generally stable at room temperature, prolonged exposure to high temperatures can accelerate degradation.[4]

  • Light: As with many organic compounds, exposure to light can potentially lead to degradation over time.

  • Air (Oxygen): Oxidation can be a concern for the underlying amine, especially for sensitive structures.

Q3: What are the visible signs of degradation in a sample of a Boc-protected amine?

Visible signs of degradation can be subtle. You may not observe a significant change in the physical appearance of the compound. However, you might notice:

  • A change in the consistency of the material, such as clumping, which could indicate moisture absorption.

  • Discoloration of the sample.

  • In some cases, particularly with related reagents like BOC-ON, the evolution of carbon dioxide gas can be a sign of decomposition.[9]

The most reliable way to detect degradation is through analytical techniques such as HPLC, NMR, or TLC.

Q4: I suspect my Boc-protected amine has degraded. How can I confirm this?

To confirm the degradation of a Boc-protected amine, you can use the following analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and quick method to check for the presence of the more polar, deprotected amine. The free amine will typically have a lower Rf value than the Boc-protected starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can quantify the amount of deprotected amine present as an impurity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a definitive method. A decrease in the integral of the characteristic singlet of the nine protons of the tert-butyl group (around 1.4 ppm) relative to other protons in the molecule is a clear indication of Boc group loss.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of Boc group observed by NMR/HPLC. Exposure to acidic contaminants.Ensure all storage vials and spatulas are clean and free of acidic residue. Store in a tightly sealed container. Consider storing over a desiccant if moisture is suspected.
Improper storage temperature.Store the compound at the recommended temperature, typically in a refrigerator or freezer (-20°C for long-term storage).[9]
Degradation over an extended period.If the compound is old, it may have naturally degraded. It is advisable to use a fresh batch or repurify the existing material if possible.
Inconsistent results in reactions using the Boc-protected amine. Partial deprotection of the starting material.Confirm the purity of the Boc-protected amine by HPLC or NMR before use. If impurities are present, purify the material by chromatography or recrystallization.
Material appears clumpy or discolored. Absorption of moisture or exposure to air/light.Store the compound in a desiccator in a dark, inert atmosphere (e.g., under nitrogen or argon). For long-term storage, use a sealed amber vial.

Experimental Protocols

Protocol 1: Purity Assessment of Boc-Protected Amines by HPLC

This protocol outlines a general method for assessing the purity of a Boc-protected amine and detecting the presence of the corresponding free amine.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the Boc-protected amine.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with a low percentage of B and increase it over time (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Data Analysis:

    • The Boc-protected amine will be less polar and thus have a longer retention time than the free amine.

    • Integrate the peak areas to determine the relative percentage of the Boc-protected amine and the free amine impurity.

Note: While TFA is used in the mobile phase for good peak shape, prolonged exposure of collected fractions to this acidic eluent can cause further deprotection.[6] If collecting fractions for further use, it is advisable to neutralize them promptly.

Visualizations

Degradation Pathway of Boc-Protected Amines

BocAmine Boc-Protected Amine (R-NHBoc) FreeAmine Free Amine (R-NH₂) BocAmine->FreeAmine Deprotection Byproducts Byproducts (Isobutylene + CO₂) BocAmine->Byproducts Loss of Boc group Acid Acidic Conditions (H⁺) Acid->BocAmine Moisture Moisture (H₂O) Moisture->BocAmine

Caption: Degradation of Boc-protected amines under acidic conditions.

Troubleshooting Workflow for Suspected Degradation

Start Suspected Degradation of Boc-Protected Amine Analysis Analytical Check (TLC, HPLC, or NMR) Start->Analysis IsDegraded Degradation Confirmed? Analysis->IsDegraded Purify Purify Material (Chromatography/ Recrystallization) IsDegraded->Purify Yes Use Use as is IsDegraded->Use No Discard Discard and Use Fresh Material Purify->Discard If purification is not feasible CheckStorage Review Storage Conditions (Temperature, Atmosphere, Container) Purify->CheckStorage Discard->CheckStorage

Caption: A decision-making workflow for addressing suspected degradation.

References

Technical Support Center: Characterization of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with PEGylated molecules. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in the characterization of these complex bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing PEGylated molecules?

A1: The primary challenges stem from the inherent properties of polyethylene (B3416737) glycol (PEG) and the process of PEGylation itself.[1][2] These include:

  • Heterogeneity: The PEGylation reaction often results in a mixture of molecules with varying degrees of PEGylation (i.e., different numbers of PEG chains attached) and positional isomers.[1][2] PEG polymers themselves are often polydisperse, further contributing to the heterogeneity of the conjugate.[3]

  • Increased Size and Hydrodynamic Volume: The attachment of PEG chains significantly increases the size and hydrodynamic volume of the molecule, which can affect its behavior in various analytical techniques.[4][5]

  • Masking Effects: The PEG chains can "mask" the protein or molecule to which they are attached, potentially interfering with analytical methods that rely on surface properties.[6]

  • Analytical Technique Limitations: Standard analytical techniques often require modification to accurately characterize PEGylated molecules due to their unique properties.[5][7]

Q2: Why is my PEGylated protein showing a broad peak or poor peak shape in Size Exclusion Chromatography (SEC)?

A2: Poor peak shape in SEC for PEGylated proteins is a common issue and can be attributed to several factors:

  • Heterogeneity of the Sample: As mentioned, PEGylated products are often a heterogeneous mixture, which naturally leads to broader peaks.[1]

  • Interactions with the Stationary Phase: The PEG moiety can interact with the silica-based stationary phases commonly used in SEC columns, leading to peak tailing and lower recovery.[8]

  • Conformational Differences: PEGylated proteins have a different conformation and hydrodynamic size-to-molar mass relationship compared to globular protein standards used for column calibration, making standard SEC analysis unreliable for molecular weight determination.[5][7]

Q3: I am seeing persistent PEG contamination in my mass spectrometry (MS) results. What are the common sources and how can I eliminate them?

A3: PEG is a common laboratory contaminant and its presence can significantly interfere with MS analysis by suppressing the signal of the analyte of interest.[9][10]

  • Common Sources of Contamination:

    • Reagents and Consumables: Many laboratory reagents, plasticware (like microcentrifuge tubes), and consumables can contain or leach PEG.[9][10][11]

    • Cross-Contamination: Shared laboratory equipment and improper handling can lead to the introduction of PEG into your samples.[9]

    • Detergents: Some detergents, like Triton X-100, have structures similar to PEG and can produce a similar signal in the mass spectrometer.[10][11]

  • Troubleshooting and Elimination:

    • Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents and freshly prepared buffers.[12]

    • Pre-wash Consumables: Rinse all plasticware and centrifuge filters with your mobile phase or a suitable solvent before use.[11]

    • System Cleaning: Thoroughly clean the mass spectrometer and the LC system. A common cleaning solution is a mix of water, isopropanol, methanol, and acetonitrile (B52724) with a small amount of formic acid.[13]

    • Sample Clean-up: Utilize desalting columns or other sample preparation techniques to remove contaminants before MS analysis.[12]

Troubleshooting Guides

Issue 1: Inaccurate Molecular Weight Determination by SEC-MALS

Problem: The molecular weight of my PEGylated protein determined by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is inconsistent or inaccurate.

Possible Causes & Solutions:

Cause Solution
Incorrect dn/dc Value The refractive index increment (dn/dc) is a critical parameter for accurate molar mass determination by MALS. Use a dn/dc value specific to your PEGylated conjugate. If this is unknown, it can be determined experimentally using an online dRI detector.[5]
Column Interactions PEG-mediated interactions with the SEC column can lead to erroneous results.[8] Use a column specifically designed for biomolecules or explore alternative mobile phase compositions to minimize these interactions.
Presence of Aggregates High molecular weight aggregates can skew the MALS signal.[5] Ensure your sample is properly filtered and consider optimizing storage and handling conditions to prevent aggregation.
Software Analysis Method Use a protein conjugate analysis method in your software that allows for the separate calculation of the protein and PEG contributions to the total molar mass.[5]
Issue 2: High Polydispersity Index (PDI) in Dynamic Light Scattering (DLS)

Problem: My PEGylated nanoparticle sample shows a high Polydispersity Index (PDI) in Dynamic Light Scattering (DLS), indicating a broad size distribution.

Possible Causes & Solutions:

Cause Solution
Sample Aggregation PEGylated nanoparticles can aggregate, especially in certain buffers or at high concentrations.[14] Filter the sample before analysis and optimize the buffer conditions.
Inherent Heterogeneity The PEGylation process itself can lead to a heterogeneous population of nanoparticles with varying degrees of PEGylation and thus different sizes.[15]
Presence of Unreacted Components Free PEG or un-PEGylated nanoparticles in the sample can contribute to a broader size distribution. Purify the sample to remove these components.
Solvent Incompatibility The solvent used for DLS measurements may not be optimal, leading to particle swelling or shrinking.[16] Ensure the solvent is compatible with your nanoparticles.

Experimental Protocols

Protocol 1: Characterization of PEGylated Proteins by SEC-MALS
  • System Preparation:

    • Equilibrate the SEC column (e.g., a column suitable for large proteins) with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4).

    • Ensure the MALS, dRI, and UV detectors are warmed up and stable.

  • Sample Preparation:

    • Prepare the PEGylated protein sample in the mobile phase at a known concentration (typically 1-2 mg/mL).

    • Filter the sample through a 0.1 or 0.22 µm filter to remove any aggregates.

  • Data Acquisition:

    • Inject the sample onto the SEC column.

    • Collect data from the UV, MALS, and dRI detectors simultaneously.

  • Data Analysis:

    • Use a protein conjugate analysis module in the MALS software.

    • Input the known dn/dc values for the protein and PEG, and the extinction coefficient for the protein.

    • The software will use the signals from the three detectors to calculate the molar mass of the protein portion, the PEG portion, and the total conjugate for each eluting peak.[5][6]

Protocol 2: Determination of Degree of PEGylation by ¹H NMR
  • Sample Preparation:

    • Lyophilize the purified PEGylated protein to remove any residual solvents.

    • Dissolve a known amount of the lyophilized sample in a known volume of D₂O.

    • Add a known amount of an internal standard (e.g., DMSO) with a distinct NMR signal.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Integrate the area of a characteristic protein peak (e.g., from aromatic amino acids) and a characteristic PEG peak (the large methylene (B1212753) peak around 3.6 ppm).[17][18]

    • Integrate the peak of the internal standard.

    • The degree of PEGylation can be calculated by comparing the integrated peak areas of the protein and PEG signals, normalized to the number of protons they represent and the concentration determined by the internal standard.[17]

Visualizations

experimental_workflow_sec_mals cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Prepare & Filter PEGylated Sample Injection Inject Sample Sample->Injection System Equilibrate SEC System (Column, Detectors) System->Injection Separation SEC Separation Injection->Separation Detection UV, MALS, dRI Detection Separation->Detection Software Protein Conjugate Analysis Software Detection->Software Results Determine: - Molar Mass (Protein) - Molar Mass (PEG) - Total Molar Mass Software->Results

Caption: Workflow for SEC-MALS analysis of PEGylated proteins.

troubleshooting_mass_spec_peg cluster_sources Potential Sources cluster_solutions Solutions Problem Problem: PEG Contamination in Mass Spec Reagents Reagents & Consumables Problem->Reagents CrossContam Cross- Contamination Problem->CrossContam Detergents Detergents (e.g., Triton X) Problem->Detergents Purity Use High-Purity Solvents/Reagents Reagents->Purity PreWash Pre-wash Consumables Reagents->PreWash Clean Clean LC-MS System CrossContam->Clean SamplePrep Sample Clean-up (Desalting) Detergents->SamplePrep

Caption: Troubleshooting logic for PEG contamination in mass spectrometry.

References

Validation & Comparative

Navigating the Spacer: A Comparative Guide to Boc-NH-PEG11-CH2CH2N3 and Other PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an effective Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in the resulting PROTAC's efficacy, selectivity, and physicochemical properties. Among the diverse linker options, polyethylene (B3416737) glycol (PEG) chains are a popular choice due to their hydrophilicity, biocompatibility, and tunable length.[1] This guide provides a comparative analysis of the long-chain Boc-NH-PEG11-CH2CH2N3 linker against other commonly used PEG linkers, supported by representative experimental data and detailed protocols to inform rational PROTAC design.

The Crucial Role of the Linker in PROTAC Function

A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition are critical for achieving the optimal spatial arrangement for this ternary complex to form.[1] An inadequately short linker may cause steric hindrance, while an excessively long one might lead to unfavorable conformational flexibility and a reduced effective concentration.[1]

PEG linkers, composed of repeating ethylene (B1197577) glycol units, are favored for their ability to enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[2] The this compound linker is a bifunctional, long-chain PEG derivative. The Boc-protected amine and the terminal azide (B81097) group allow for sequential and specific conjugation to the warhead and the E3 ligase ligand, often employing "click chemistry" for the azide moiety, which is known for its high efficiency and functional group tolerance.[3][4]

Performance Comparison of PEG Linkers in a Representative System

While direct head-to-head experimental data for a PROTAC utilizing a PEG11 linker is not extensively available in the public domain, we can analyze the well-established trends of how PEG linker length affects the performance of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key target in cancer therapy. The following data, synthesized from multiple studies, illustrates the impact of varying PEG linker lengths on the degradation of BRD4.

Quantitative Data Summary

Table 1: In Vitro Degradation of BRD4 by JQ1-based PROTACs with Varying PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage. Data is representative and synthesized from literature on BRD4 degraders.

Table 2: Physicochemical and Permeability Properties of PROTACs with Varying PEG Linker Lengths

LinkerMolecular Weight (Da)cLogPPermeability (Papp, 10⁻⁶ cm/s)
PEG3~8003.5Moderate
PEG4~8443.3Moderate-High
PEG5~8883.1High
PEG6~9322.9Moderate-High

cLogP: Calculated Log P, an indicator of lipophilicity. Permeability is often assessed via Parallel Artificial Membrane Permeability Assay (PAMPA). Values are illustrative.

The Case for a Long-Chain PEG11 Linker

Based on the established trends, a longer linker like PEG11 offers several theoretical advantages and potential drawbacks:

Potential Advantages:

  • Greater Flexibility: A longer linker can provide the necessary flexibility to allow the PROTAC to adopt an optimal conformation for the formation of a stable ternary complex, which can be particularly beneficial for challenging targets or E3 ligases.[5]

  • Spanning Larger Distances: For target proteins with deep binding pockets or E3 ligases with less accessible surfaces, a longer linker may be essential to effectively bridge the two proteins.[5]

Potential Disadvantages:

  • Increased Entropic Penalty: Excessively long and flexible linkers can lead to a higher entropic penalty upon binding to form the ternary complex, which may decrease potency.[5]

  • "Hook Effect": While not solely dependent on the linker, very high concentrations of potent PROTACs can lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, reducing degradation efficiency. The properties of the linker can influence the onset of this effect.[6]

  • Physicochemical Properties: While PEG linkers generally improve solubility, very long chains can significantly increase the molecular weight, potentially impacting cell permeability and other drug-like properties.

Visualizing the Process: Pathways and Workflows

To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated.

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to Membrane) SDS_PAGE->Transfer Immunoblot 6. Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection 7. Detection (Chemiluminescence) Immunoblot->Detection Analysis 8. Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocols

Western Blotting for Protein Degradation Assessment

Objective: To quantify the degradation of a target protein induced by PROTACs.

Protocol:

  • Cell Culture and Treatment: Seed a relevant human cell line (e.g., MV4-11 for BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of PROTACs across an artificial membrane, predicting their potential for cell penetration.

Protocol:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane. The solvent is allowed to evaporate.

  • Preparation of Solutions: The acceptor plate wells are filled with buffer. The donor plate wells are filled with a solution of the PROTAC compound in buffer.

  • Assay Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a set period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [drug]_acceptor is the concentration in the acceptor well, and [drug]_equilibrium is the concentration at equilibrium.

Conclusion

The choice of linker is a critical decision in PROTAC design, with a profound impact on the final molecule's performance. While flexible PEG linkers are widely used to improve physicochemical properties, the optimal length must be empirically determined for each target protein and E3 ligase pair. Shorter PEG chains (PEG4-PEG5) have shown significant success in systems like BRD4 degraders. Longer linkers, such as the one derived from this compound, offer potential advantages in terms of flexibility and reach, but require careful evaluation to avoid potential liabilities in potency and drug-like properties. The systematic synthesis and evaluation of a series of PROTACs with varying linker lengths, using robust protocols as described above, remains the most effective strategy for identifying potent and effective protein degraders.

References

Unlocking Bioconjugate Potential: A Comparative Guide to PEG11 Spacers in Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical design decision that can profoundly influence the efficacy, stability, and pharmacokinetic profile of a bioconjugate. The spacer arm connecting the functional ends of a linker is not merely a passive connector but plays a crucial role in the overall properties of the resulting molecule, such as an Antibody-Drug Conjugate (ADC) or a Proteolysis-Targeting Chimera (PROTAC).

This guide provides a comprehensive comparison of polyethylene (B3416737) glycol (PEG) spacers, with a focus on the discrete 11-unit PEG (PEG11), against other common alternatives like shorter PEG chains and traditional alkyl-based linkers. By examining key performance characteristics and providing supporting experimental data and protocols, this guide aims to inform the rational design of next-generation therapeutics and research tools.

The Advantage of PEGylation in Linker Design

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) glycol units.[1][2] The process of covalently attaching these PEG chains, known as PEGylation, is a well-established strategy for enhancing the properties of therapeutic molecules.[1][3] Discrete PEGs, which have a specific number of PEG units and thus a precise molecular weight, offer excellent batch-to-batch consistency.[4][5]

The primary advantages of incorporating a PEG spacer like PEG11 into a linker stem from its inherent hydrophilicity, flexibility, and biocompatibility.[6][7] These properties translate into tangible benefits for the resulting bioconjugate.

Key Benefits of PEG Spacers:

  • Enhanced Solubility and Reduced Aggregation: Many potent therapeutic payloads are hydrophobic, leading to poor water solubility and a tendency to aggregate.[8][9] The hydrophilic nature of a PEG11 spacer increases the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation, handling, and in vivo performance.[6][10]

  • Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic size of a molecule, which can reduce renal clearance and lead to a longer circulation half-life.[1][11][12] This prolonged exposure can improve the therapeutic index by increasing drug accumulation at the target site.[8][13]

  • Reduced Immunogenicity: The flexible PEG chain creates a protective hydration "shield" around the bioconjugate.[1][8] This can mask immunogenic epitopes on the payload or protein, reducing the risk of an immune response.[7][14][15] While PEG itself can sometimes be immunogenic, it is generally considered to have low immunogenicity.[15][16]

  • Optimal Spacing and Flexibility: The defined length of a discrete PEG spacer provides critical spatial separation between the conjugated molecules (e.g., an antibody and a cytotoxic drug).[8] This spacing is crucial for minimizing steric hindrance, which helps maintain the biological activity and binding affinity of the targeting molecule.[7][8]

  • Biocompatibility and Low Toxicity: PEG is widely recognized for its non-toxic and biocompatible nature, making it an ideal component for therapeutic applications.[5][16]

Comparative Performance: PEG11 vs. Alternative Spacers

The length of the PEG spacer is a critical parameter that must be optimized for each specific application.[8][17] A PEG11 spacer offers a balance of properties that can be advantageous compared to shorter or longer PEG chains and hydrophobic alkyl linkers.

PEG11 vs. Shorter PEG Spacers (e.g., PEG4, PEG8)

While shorter PEG spacers also improve hydrophilicity, a longer chain like PEG11 can provide a more substantial hydration shell, further enhancing solubility and stability for particularly hydrophobic payloads. The increased length also provides greater spatial separation, which can be critical for bulky molecules to avoid interference with binding sites.

PEG11 vs. Longer PEG Spacers (e.g., PEG24, PEG45)

Longer PEG chains can offer superior shielding and solubility enhancement.[18] However, excessively long spacers can sometimes be detrimental. They might be too flexible, potentially allowing a small molecule drug to be "masked" by the PEG chain itself, hindering its interaction with its target.[19] A mid-length spacer like PEG11 can provide sufficient distance and flexibility without this masking effect.

PEG11 vs. Alkyl Chain Spacers

Alkyl chains are a common, more hydrophobic alternative to PEG spacers. Experimental data consistently demonstrates the superior performance of PEG spacers over their alkyl counterparts in many bioconjugation applications.[6]

Table 1: Comparative Performance of PEG vs. Alkyl Spacers

Feature PEG11 Spacer Alkyl Chain Spacer Advantage of PEG11
Hydrophilicity High Low Improves solubility of the entire conjugate, prevents aggregation, and allows for conjugation in aqueous buffers.[6][9]
Flexibility High Moderate Provides optimal spatial separation and reduces steric hindrance, preserving the biological activity of the conjugated molecules.[8]
Immunogenicity Low Moderate to High The hydration shell can mask immunogenic epitopes; hydrophobic linkers may trigger a greater immune response.[1]
Binding Affinity Favorable Can be Detrimental Hydrophobic interactions from the alkyl spacer can negatively impact the binding affinity of the targeting molecule.[6]

| In Vivo Circulation | Generally Longer | Generally Shorter | Increased hydrodynamic volume from PEGylation reduces renal clearance, extending half-life.[1][11] |

Quantitative Data Summary

The choice of linker can significantly impact the physicochemical properties and biological activity of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of incorporating PEG spacers.

Table 2: Effect of PEG Spacers on Aggregation of Antibody-Drug Conjugates

Biologic Linker Type Process Aggregation (High-Molecular-Weight Species) Reference
Trastuzumab-MMAD PEG2 Lower Aggregation [8]
Trastuzumab-MMAD PEG8 Increased Aggregation vs. PEG2 [8]
IMMU-130 / IMMU-132 PEG8 Enhanced Solubility [9]
--- Conjugates without PEG Generally higher tendency for aggregation [9]

Note: This table highlights that while PEG generally reduces aggregation, the optimal length is context-dependent.

Table 3: Comparative Binding Affinity (Kd) with Different Spacer Types

Conjugate Spacer Type Binding Affinity (Kd) in nM Reference
Aptamer-Amphiphile No Spacer 165.7 [6]
Aptamer-Amphiphile C12 Alkyl 215.3 [6]
Aptamer-Amphiphile C18 Alkyl 231.5 [6]
Aptamer-Amphiphile PEG8 10.2 [6]
Aptamer-Amphiphile PEG24 8.9 [6]

Note: Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity (lower Kd signifies stronger binding) with PEG spacers compared to alkyl spacers.[6]

Visualizing Concepts in Linker Chemistry

Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams were generated using Graphviz to illustrate key concepts.

cluster_ADC Antibody-Drug Conjugate (ADC) Structure Ab Antibody Chem Attachment Chemistry Ab->Chem Payload Cytotoxic Payload PEG11 PEG11 Spacer PEG11->Payload Chem->PEG11

Figure 1: Structure of an ADC with a PEG11 spacer.

cluster_workflow Experimental Workflow: Linker Comparison A Synthesize Conjugates (Linker A vs. Linker B) B Physicochemical Analysis (Solubility, Aggregation via SE-HPLC) A->B C In Vitro Assays (Plasma Stability, Cytotoxicity) A->C E Data Analysis & Linker Selection B->E D In Vivo Studies (Pharmacokinetics, Efficacy) C->D D->E

Figure 2: Workflow for comparing linker performance.

cluster_shielding PEG Shielding Effect Protein Biomolecule Hydration Hydration Shell (Water Molecules) Enzyme Proteolytic Enzyme Enzyme->Protein Degradation (Blocked)

Figure 3: PEG-induced hydration shell shielding a biomolecule.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols for the evaluation of bioconjugates with different linkers.

Experimental Protocol 1: Assessment of Protein Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)

SE-HPLC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates, which is a critical measure of a bioconjugate's physical stability.[6]

  • Materials:

    • Bioconjugate solution (e.g., 1 mg/mL).

    • SE-HPLC system equipped with a UV detector (280 nm).

    • Appropriate size-exclusion column (e.g., TSKgel G3000SWxl).

    • Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8).[6]

  • Procedure:

    • Equilibrate the SE-HPLC system and column with the mobile phase until a stable baseline is achieved.

    • Inject a known amount of the bioconjugate solution onto the column.

    • Run the separation using an isocratic flow of the mobile phase.

    • Monitor the eluate at 280 nm.

    • Integrate the peak areas corresponding to the monomer, dimer, and any high-molecular-weight species (aggregates).

    • Calculate the percentage of aggregates relative to the total protein content.

    • Compare the aggregation percentages between conjugates with different linkers (e.g., PEG11 vs. alkyl chain).

Experimental Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker and the integrity of the conjugate in a biologically relevant matrix.

  • Materials:

    • Bioconjugate of interest.

    • Human or rat plasma.

    • Incubator at 37°C.

    • Quenching solution (if applicable).

    • Analytical method to detect the intact conjugate and/or released payload (e.g., ELISA, LC-MS/MS).[20]

  • Procedure:

    • Incubate the bioconjugate in plasma at 37°C.[20]

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96 hours).

    • Immediately process the samples to stop any further degradation (e.g., by adding a quenching solution or freezing).

    • Analyze the samples to quantify the amount of intact bioconjugate remaining at each time point.

    • Plot the percentage of intact conjugate versus time to determine its stability profile and half-life in plasma.

    • Compare the stability profiles of conjugates with different linkers.

Experimental Protocol 3: In Vivo Pharmacokinetic (PK) Study

A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of a bioconjugate in an animal model, providing crucial data on its in vivo behavior.

  • Materials:

    • Bioconjugate of interest.

    • Suitable animal model (e.g., mice or rats).

    • Dosing and blood collection equipment.

    • Analytical method for quantifying the conjugate in plasma samples (e.g., ELISA).[21]

  • Procedure:

    • Administer a single dose of the bioconjugate to a cohort of animals (e.g., via intravenous injection).

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, etc.).[21]

    • Process the blood samples to isolate plasma.

    • Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.

    • Plot the plasma concentration versus time and use PK modeling software to calculate key parameters such as half-life (t1/2), clearance, and area under the curve (AUC).

    • Compare the PK profiles of conjugates with different linkers to assess the impact on circulation time and exposure.[11]

Conclusion

The selection of a linker is a multifaceted process that requires a careful balance of properties to optimize the performance of a bioconjugate. A discrete PEG11 spacer offers a compelling set of advantages, including enhanced hydrophilicity, improved pharmacokinetics, reduced immunogenicity, and optimal spatial flexibility. As demonstrated by comparative data, PEG linkers frequently outperform more traditional hydrophobic linkers like alkyl chains by mitigating issues of aggregation and poor solubility, which are common challenges in drug development.[8][9]

While the ideal linker length is always dependent on the specific antibody, payload, and therapeutic application, a PEG11 spacer represents a versatile and powerful tool in the linker chemistry toolbox. Rigorous experimental evaluation, following protocols such as those outlined in this guide, is paramount to selecting the optimal linker design and unlocking the full therapeutic potential of novel bioconjugates.

References

A Comparative Guide to the Stability of Boc-Protected PEG-Azide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is paramount in the design of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Boc-protected PEG-azide linkers are a versatile class of reagents that offer a combination of a stable protecting group for controlled synthesis, a biocompatible polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide (B81097) handle for click chemistry applications.[1][2] This guide provides an objective comparison of the stability of different Boc-protected PEG-azide linkers, supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutics.

Understanding the Components and Their Stability

Boc-protected PEG-azide linkers are composed of three key functional parts:

  • The tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic and nucleophilic environments.[3] Its primary lability is to acidic conditions, which allows for its removal to reveal a primary amine for subsequent conjugation.[4] The efficiency of this deprotection can be influenced by the strength of the acid, temperature, and steric hindrance around the Boc-protected amine.[5]

  • The Polyethylene Glycol (PEG) Spacer: PEG is a hydrophilic and biocompatible polymer that enhances the solubility and in vivo stability of bioconjugates.[6][7] The length of the PEG chain can be varied to optimize the pharmacokinetic properties of the final molecule and to control the distance between the conjugated moieties.[] Longer PEG chains may offer better protection from enzymatic degradation but can also introduce greater steric hindrance, potentially slowing down the rate of Boc deprotection.[5]

  • The Azide (N3) Group: The azide functionality is highly stable under most reaction conditions, including the acidic deprotection of the Boc group, provided that sulfur-containing scavengers are avoided.[9] It serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are known for their high efficiency and selectivity.[10][11]

Comparative Stability Data

While direct, head-to-head comparative studies detailing the kinetic stability of a wide range of Boc-protected PEG-azide linkers under identical conditions are not extensively available in peer-reviewed literature, the following table summarizes the expected stability profiles based on the general principles of organic chemistry and available data for similar compounds. The stability of the Boc group is primarily discussed in terms of its lability to acidic conditions, as it is generally stable under neutral and basic conditions.

Linker TypePEG Length (n)Expected Relative Stability in Acid (Qualitative)Key Considerations
Boc-NH-PEGn-Azide2-4HigherShorter PEG chains may exert less steric hindrance, potentially allowing for faster acid-catalyzed deprotection.
Boc-NH-PEGn-Azide6-12ModerateLonger PEG chains can increase steric bulk around the Boc group, which may slightly decrease the rate of deprotection.[5]
Boc-NH-PEGn-Azide>12LowerVery long PEG chains could potentially shield the Boc group more effectively, leading to slower deprotection kinetics.

Note: The actual rate of deprotection is highly dependent on the specific reaction conditions, including the acid concentration, temperature, and solvent.[12]

Experimental Protocols

To facilitate the objective comparison of different Boc-protected PEG-azide linkers, detailed methodologies for key experiments are provided below.

Protocol 1: Comparative Analysis of Boc Deprotection Kinetics using HPLC

This protocol allows for the quantitative comparison of the rate of Boc deprotection for different PEG-azide linkers under identical acidic conditions.

Materials:

  • Boc-protected PEG-azide linkers (e.g., Boc-NH-PEG3-Azide, Boc-NH-PEG4-Azide, Boc-NH-PEG8-Azide)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Reverse-phase C18 HPLC column

Procedure:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each Boc-protected PEG-azide linker in anhydrous DCM.

  • Deprotection Reaction: In separate vials, add a defined volume of each stock solution and dilute with DCM to a final concentration of 1 mM. Initiate the deprotection reaction by adding a specific volume of TFA (e.g., to a final concentration of 20% v/v). Start a timer immediately.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a known volume of a mobile phase containing a neutralizing agent (e.g., a buffer at pH 7-8).

  • HPLC Analysis: Inject the quenched samples into an HPLC system equipped with a C18 column. Use a suitable gradient of water and acetonitrile (both containing 0.1% TFA) to separate the Boc-protected starting material from the deprotected product.

  • Data Analysis: Monitor the elution profile at an appropriate wavelength (e.g., 214 nm). Determine the peak areas for the starting material and the product at each time point. Calculate the percentage of starting material remaining and plot it against time. The half-life (t½) of the deprotection reaction for each linker can be determined from this plot.

Protocol 2: In Vitro Plasma Stability Assay for ADC Linkers

This assay evaluates the stability of the entire antibody-drug conjugate, including the linker, in a biologically relevant matrix.[13]

Materials:

  • Antibody-Drug Conjugate (ADC) with a specific PEG-azide linker

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • Acetonitrile

  • ELISA plates and reagents

  • LC-MS system

Procedure:

  • ADC Incubation: Incubate the ADC at a fixed concentration (e.g., 100 µg/mL) in plasma at 37°C.[13]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[13]

  • Sample Preparation for LC-MS: For the analysis of the free payload, precipitate the plasma proteins by adding 3-4 volumes of cold acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.

  • Quantification:

    • ELISA: Use separate ELISA kits to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[13]

    • LC-MS: Analyze the supernatant from the protein precipitation to quantify the amount of released payload.[13]

  • Data Analysis: Plot the concentration of intact ADC, total antibody, and released payload over time to determine the stability of the ADC in plasma.

Visualizing Experimental Workflows and Biological Context

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and the logical relationships in the application of these linkers.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solutions of Boc-PEG-Azide Linkers prep_reaction Set up Deprotection Reactions with TFA prep_stock->prep_reaction sampling Collect Aliquots at Time Points prep_reaction->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data Data Analysis (Calculate % Remaining) hplc->data half_life Determine Half-Life (t½) data->half_life

Caption: Workflow for the comparative analysis of Boc deprotection kinetics.

protac_mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) ternary POI-PROTAC-E3 Complex POI->ternary PROTAC PROTAC (Boc-PEG-Azide Linker Derived) PROTAC->ternary E3 E3 Ubiquitin Ligase E3->ternary PolyUb Poly-ubiquitination ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a PEG-azide linker.

References

Navigating the Conjugation Landscape: A Comparative Guide to the Biological Activity of Molecules Linked with Boc-NH-PEG11-CH2CH2N3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker molecule is paramount in the design of effective bioconjugates. This guide provides an objective comparison of the biological activity of molecules conjugated with Boc-NH-PEG11-CH2CH2N3 against alternative conjugation strategies, supported by experimental data and detailed methodologies.

The linker, this compound, is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) derivative featuring a Boc-protected amine and a terminal azide (B81097) group. This heterobifunctional structure allows for the sequential and specific conjugation of two different molecules. The azide group is particularly useful for "click chemistry," a set of biocompatible and highly efficient reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the stable attachment of the PEG linker to a molecule of interest containing an alkyne group. The Boc-protected amine, on the other hand, can be deprotected to reveal a primary amine for subsequent conjugation to another molecule, often a protein, peptide, or small molecule drug.

The core of this linker's utility lies in its PEG component. PEGylation, the process of attaching PEG chains to molecules, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics.[1][2] Key benefits of PEGylation include:

  • Improved Solubility and Stability: The hydrophilic nature of the PEG chain can significantly increase the solubility of hydrophobic molecules and protect them from enzymatic degradation.[1][3]

  • Reduced Immunogenicity: PEG chains can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system.[1][3]

  • Enhanced Pharmacokinetics: The increased hydrodynamic volume of PEGylated molecules leads to reduced renal clearance, thereby prolonging their circulation half-life in the body.[1][4]

However, the "PEG dilemma" has emerged, with studies indicating that pre-existing anti-PEG antibodies in a segment of the population can lead to accelerated clearance of PEGylated drugs. Furthermore, the non-biodegradable nature of PEG has raised concerns about potential long-term tissue accumulation.[5] These limitations have spurred the development of alternative linker technologies.

Comparative Analysis of Conjugation Technologies

This section compares the biological activity of molecules conjugated with this compound to those conjugated with alternative linkers. The choice of linker can significantly impact the efficacy, stability, and safety profile of the final bioconjugate.

Linker TechnologyTarget Molecule & ConjugateBiological Activity MetricResultReference
Boc-NH-PEG-N3 (Click Chemistry) Peptide targeting a specific receptorBinding Affinity (IC50)Lower IC50 value, indicating higher binding affinity compared to longer PEG chains in some cases.[6][6]
Polysarcosine (PSar) Antibody-Drug Conjugate (ADC)In Vitro Cytotoxicity (IC50)Comparable or slightly higher potency compared to PEG-based ADCs.[5][5]
Polypeptide Linkers (e.g., (Gly-Ser)n) Antibody-Drug Conjugate (ADC)In Vivo StabilityEnhanced in vivo stability compared to some traditional cleavable linkers.[5][5]
Polysaccharides (e.g., Dextran) BioconjugateBiodegradabilityFully biodegradable, addressing concerns of long-term accumulation associated with PEG.[5][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of different bioconjugation strategies.

Determination of Drug-to-Antibody Ratio (DAR) for ADCs

A. UV-Vis Spectroscopy:

  • Principle: This method relies on the distinct absorbance spectra of the antibody and the conjugated drug.

  • Procedure:

    • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.

    • Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

    • The DAR is calculated as the molar ratio of the drug to the antibody.[6]

B. Hydrophobic Interaction Chromatography (HIC):

  • Principle: HIC separates ADC species based on their hydrophobicity. Each conjugated drug-linker moiety increases the overall hydrophobicity of the antibody.

  • Procedure:

    • Inject a purified ADC sample onto an HIC column.

    • Apply a decreasing salt gradient to elute the different ADC species.

    • Peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4) will be resolved and can be quantified.[6]

In Vitro Cytotoxicity Assay
  • Principle: This assay measures the ability of a bioconjugate, such as an ADC, to kill cancer cells in culture.

  • Procedure:

    • Plate target cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the bioconjugate for a specified period (e.g., 72 hours).

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

    • Plot the cell viability against the logarithm of the bioconjugate concentration.

    • The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the resulting dose-response curve.[5]

In Vivo Pharmacokinetic Analysis
  • Principle: This experiment determines the absorption, distribution, metabolism, and excretion (ADME) profile of a bioconjugate in an animal model.

  • Procedure:

    • Administer a single dose of the bioconjugate to a cohort of animals (e.g., mice or rats) via the desired route (e.g., intravenous injection).

    • Collect blood samples at various time points post-administration.

    • Quantify the concentration of the bioconjugate in the plasma samples using a suitable analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[7][8]

    • Plot the plasma concentration of the bioconjugate versus time.

    • Fit the data to a pharmacokinetic model to calculate key parameters such as clearance rate and elimination half-life (t½).[6]

Visualizing Workflows and Pathways

To further elucidate the processes involved in utilizing this compound and evaluating its alternatives, the following diagrams provide a visual representation of key workflows and concepts.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation MoleculeA Molecule A (e.g., Protein) Conjugate Molecule A-PEG-Molecule B MoleculeA->Conjugate Amine Coupling Linker Boc-NH-PEG11-N3 Linker->Conjugate MoleculeB Molecule B (e.g., Drug with Alkyne) MoleculeB->Conjugate Click Chemistry UVVis UV-Vis (DAR) Conjugate->UVVis HIC HIC (DAR) Conjugate->HIC MS Mass Spec (Identity) Conjugate->MS InVitro In Vitro Cytotoxicity Conjugate->InVitro InVivo In Vivo PK Conjugate->InVivo

Caption: General workflow for the synthesis, characterization, and biological evaluation of a bioconjugate.

alternative_linkers cluster_peg PEG-Based cluster_alternatives Alternatives Bioconjugate Bioconjugate PEG Boc-NH-PEG11-N3 Bioconjugate->PEG PSar Polysarcosine Bioconjugate->PSar Polypeptide Polypeptides Bioconjugate->Polypeptide Polysaccharide Polysaccharides Bioconjugate->Polysaccharide

Caption: Comparison of PEG-based linkers with emerging alternative technologies for bioconjugation.

References

The Balancing Act: How PEG Linker Length Dictates the Fate of Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug discovery are increasingly turning to polyethylene (B3416737) glycol (PEG) linkers to fine-tune the properties of novel therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The length of these molecular tethers is not a trivial detail; it is a critical design parameter that profoundly influences a drug's solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy. This guide provides a comparative analysis of different length PEG linkers, supported by experimental data, to illuminate the path toward more effective and safer drugs.

The core principle behind using PEG linkers is to modulate the physicochemical properties of a therapeutic agent. For instance, many potent cytotoxic payloads used in ADCs are hydrophobic, leading to aggregation and rapid clearance from the body. The inclusion of hydrophilic PEG linkers can counteract this, enabling higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[1][2] Similarly, in PROTACs, the PEG linker's length is crucial for orchestrating the productive formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase, which is essential for target protein degradation.[3][4]

Comparative Analysis of PEG Linker Length in ADCs

The choice of PEG linker length in an ADC represents a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. Longer PEG linkers generally improve solubility and increase the hydrodynamic radius of the ADC, which reduces renal clearance and extends its plasma half-life.[2][5] This prolonged circulation can lead to greater accumulation of the ADC in tumor tissues.[6] However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity.[2]

Quantitative Data Summary: ADCs
PEG Linker LengthKey FindingsReferences
Short (e.g., PEG2, PEG4) - May favor ADC stability.[1][7]- Can result in faster clearance compared to longer linkers.[6][8]- In some cases, shorter linkers lead to better ADC stability by keeping the payload within the antibody's steric shield.[7][1][6][7][8]
Intermediate (e.g., PEG8, PEG12) - Often represents a balance between stability and improved pharmacokinetics.[1]- A PEG8 side chain was found to be the minimum length for optimal slower clearance in one study, with longer chains not offering a significant further advantage.[2][1][2]
Long (e.g., PEG18, PEG24, >4kDa) - Generally enhances pharmacokinetic properties and in vivo efficacy, especially for hydrophobic payloads.[1][6]- Can significantly increase plasma half-life. For example, a 10 kDa PEG linker increased the half-life of an affibody-drug conjugate 11.2-fold compared to a non-PEGylated version.[9]- May lead to decreased in vitro potency in some instances.[2][1][2][6][9]

The Critical Role of PEG Linker Length in PROTAC Efficacy

In the realm of PROTACs, the PEG linker is not merely a spacer but an active component influencing the geometry and stability of the crucial ternary complex.[4] An optimal linker length is necessary to induce the correct proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.[3] A linker that is too short may cause steric hindrance, preventing the formation of a stable complex, while an overly long linker might lead to a non-productive complex where ubiquitination sites are inaccessible.[3][4]

Quantitative Data Summary: PROTACs
Target ProteinLinker Length (atoms/PEG units)Degradation Efficacy (DC50/Dmax)References
Estrogen Receptor α (ERα) 12-atom PEG linkerLess potent degradation[10]
Estrogen Receptor α (ERα) 16-atom PEG linkerSignificantly more potent degradation than 12-atom linker[10]
TANK-binding kinase 1 (TBK1) < 12 atomsNo apparent activity[10][11]
TANK-binding kinase 1 (TBK1) 12-29 atomsSubmicromolar degradation potency[11]
Cyclin-dependent kinase 9 (CDK9) Various PEG lengthsDegradation is dependent on linker length
BRD4 (CRBN-based PROTAC) 0, 4-5 PEG unitsPotent degradation (DC50 < 0.5 µM)[11]
BRD4 (CRBN-based PROTAC) 1-2 PEG unitsReduced degradation potency (DC50 > 5 µM)[11]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated.

General Structure of a PEGylated Antibody-Drug Conjugate (ADC) cluster_ADC Antibody-Drug Conjugate cluster_Linker Linker Components Antibody Antibody Linker Linker Antibody->Linker Conjugation Site Drug Drug Linker->Drug Cleavable_Site Cleavable Site PEG_Linker PEG Spacer

Caption: Structure of a typical antibody-drug conjugate with a PEG linker.

PROTAC-Mediated Protein Degradation Pathway Target_Protein Target_Protein Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow for Comparing PEG Linker Lengths in ADCs Start Start Synthesis Synthesize ADCs with Varying PEG Linker Lengths Start->Synthesis In_Vitro_Char In Vitro Characterization (DAR, Stability, Cytotoxicity) Synthesis->In_Vitro_Char In_Vivo_PK In Vivo Pharmacokinetics (Half-life, Clearance) In_Vitro_Char->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Tumor Growth Inhibition) In_Vivo_PK->In_Vivo_Efficacy Data_Analysis Data Analysis and Comparison In_Vivo_Efficacy->Data_Analysis Optimal_Linker Select Optimal Linker Data_Analysis->Optimal_Linker

Caption: Workflow for ADC evaluation with different PEG linkers.

Detailed Experimental Protocols

A systematic evaluation of different linker lengths is paramount for the development of potent and selective drug conjugates. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) for ADCs

Objective: To quantify the average number of drug molecules conjugated to each antibody.

Method A: UV-Vis Spectroscopy

  • Protein Concentration: Dissolve the ADC in a suitable buffer (e.g., PBS). Measure the absorbance at 280 nm.

  • Drug Concentration: Measure the absorbance at the wavelength of maximum absorbance for the payload.

  • Calculation: Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law. The DAR is the molar ratio of the drug to the antibody.[8]

Method B: Hydrophobic Interaction Chromatography (HIC)

  • Sample Preparation: Purify the ADC sample using size-exclusion chromatography (SEC).

  • Chromatography: Inject the SEC-purified ADC onto an HIC column with a decreasing salt gradient.

  • Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks due to increasing hydrophobicity with each added drug-linker. The weighted average of the peak areas gives the average DAR.[8]

Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation

Objective: To quantify the reduction in the target protein level following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., MCF7 breast cancer cells for ERα-targeting PROTACs) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified time (e.g., 48 hours).[4]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.[4]

  • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF).

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Detect the signal using a chemiluminescent substrate. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control.[3]

Protocol 3: In Vivo Efficacy Study in Tumor Xenograft Models

Objective: To evaluate the anti-tumor activity of the drug conjugate in vivo.

  • Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) bearing subcutaneous xenografts of a relevant human tumor cell line (e.g., L540cy for CD30-targeting ADCs).[6]

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[9]

  • Dosing: Administer the PEGylated drug conjugate, control formulations (e.g., non-PEGylated conjugate, free drug), and a vehicle control (e.g., saline) according to a defined dosing schedule.[9]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[9]

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.[1]

  • Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.[1]

Conclusion

The length of the PEG linker is a critical attribute in the design of ADCs and PROTACs, with a significant impact on their therapeutic index. While shorter PEG linkers may offer advantages in terms of stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[1][6] However, a potential trade-off with in vitro potency may exist.[2] For PROTACs, the linker length is paramount for achieving potent and selective protein degradation. The optimal PEG linker length is likely specific to the antibody, payload, target, and E3 ligase combination, necessitating empirical evaluation through a systematic workflow as outlined in this guide.[4][12] By carefully considering the interplay between linker length and the performance of the drug conjugate, researchers can rationally design more effective and safer therapeutics.

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG11-CH2CH2N3: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Boc-NH-PEG11-CH2CH2N3 is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this bifunctional linker, emphasizing operational and safety protocols.

Due to the presence of an azide (B81097) functional group, this compound requires specific handling to mitigate risks of explosion and toxicity. The following procedures are based on established safety protocols for organic azides.

Summary of Key Chemical Data

A clear understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueNotes
Molecular Weight 670.79 g/mol [1]-
Purity ≥89%[1]Purity levels can impact reactivity; always refer to the supplier's certificate of analysis.
Carbon to Nitrogen Ratio (C/N) 7.25A C/N ratio greater than 3 generally indicates a lower risk of spontaneous explosive decomposition for organic azides.
Recommended Storage -5°C, dry and protected from sunlight[1]Adherence to storage conditions is critical for maintaining chemical stability.

Experimental Protocol: Disposal Procedure

This protocol outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common choice).

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for organic azide waste.[2]

  • The container must be made of a non-metallic material, such as high-density polyethylene (B3416737) (HDPE).[3]

  • Crucially, do not mix azide waste with other chemical waste streams, especially acidic solutions or heavy metal waste. [2]

3. Chemical Inactivation (Optional but Recommended):

  • Whenever feasible, chemically convert the azide to a more stable amine derivative before disposal.[2] This significantly reduces the associated hazards. A common method involves reduction, for example, with Staudinger ligation (using a phosphine) or catalytic hydrogenation. The specific protocol for this conversion should be validated for your experimental context.

4. Final Disposal:

  • All waste containing this compound, whether in its original form or after inactivation, must be disposed of as hazardous waste.

  • Follow your institution's specific procedures for hazardous waste disposal. This typically involves arranging for pickup by your Environmental Health & Safety (EHS) department.

  • Ensure the waste container is securely sealed and properly labeled with its contents.

Mandatory Visualizations

To further clarify the procedural flow, the following diagrams illustrate the decision-making process for disposal and the key chemical incompatibilities to avoid.

DisposalWorkflow start Start: Have this compound Waste ppe_check Step 1: Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe_check waste_container Step 2: Use Designated Non-Metallic Azide Waste Container ppe_check->waste_container inactivation_decision Step 3: Feasible to Chemically Inactivate Azide? waste_container->inactivation_decision inactivate Step 3a: Perform Chemical Reduction (e.g., Staudinger Ligation) inactivation_decision->inactivate Yes collect_waste Step 4: Collect Waste in Segregated Container inactivation_decision->collect_waste No inactivate->collect_waste ehs_disposal Step 5: Arrange for Hazardous Waste Disposal via EHS collect_waste->ehs_disposal end End: Waste Disposed Safely ehs_disposal->end

Caption: Disposal Workflow for this compound.

IncompatibilityDiagram azide This compound (Organic Azide) incompatible_materials Incompatible Materials (AVOID MIXING) azide->incompatible_materials acids Acids (e.g., HCl, H2SO4) incompatible_materials->acids heavy_metals Heavy Metals & Salts (e.g., Copper, Lead) incompatible_materials->heavy_metals halogenated_solvents Halogenated Solvents (e.g., DCM, Chloroform) incompatible_materials->halogenated_solvents strong_oxidizers Strong Oxidizing Agents incompatible_materials->strong_oxidizers

Caption: Key Chemical Incompatibilities for Organic Azides.

By adhering to these procedures and remaining mindful of the inherent hazards of organic azides, researchers can ensure a safe laboratory environment and responsible chemical waste management. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

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